molecular formula C12H17ClN2O B2650362 3-(Piperidin-3-yl)benzamide hydrochloride CAS No. 2409589-71-3

3-(Piperidin-3-yl)benzamide hydrochloride

Número de catálogo: B2650362
Número CAS: 2409589-71-3
Peso molecular: 240.73
Clave InChI: GXQKGPXAUSBDLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Piperidin-3-yl)benzamide hydrochloride is a chemical compound for research and experimental use, not for human or veterinary diagnostic or therapeutic use. The benzamide-piperidine structural motif is recognized as a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules targeting a range of therapeutic areas . Derivatives based on the N-piperidin-3-ylbenzamide core structure have been investigated for potential use in treating cardiovascular diseases, as evidenced by patent literature . This suggests its value in early-stage cardiovascular research. The piperidine ring can serve as a bioisostere for other heterocycles like piperazine, with the carbonyl group of the benzamide capable of forming key hydrogen bonds with biological targets, influencing the compound's binding affinity and selectivity . While the specific mechanism of action for 3-(Piperidin-3-yl)benzamide hydrochloride is not fully detailed in public sources, researchers should handle it with appropriate precautions. For safety information, consult the Safety Data Sheet (SDS). The exact physical form, purity, and spectroscopic data for this specific compound are not currently available from the searched sources. Researchers are advised to conduct their own analytical characterization upon receipt of the product.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-piperidin-3-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-4-1-3-9(7-10)11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQXVTKMBXRQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the 3-(Piperidin-3-yl)benzamide Hydrochloride Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 3-(Piperidin-3-yl)benzamide hydrochloride, a heterocyclic compound featuring two "privileged" medicinal chemistry scaffolds: a piperidine ring and a benzamide group. While this specific molecule is not extensively characterized as a therapeutic agent itself, its structural framework represents a valuable starting point for the design and synthesis of novel drug candidates across various therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this scaffold for lead generation and optimization.

Introduction: The Significance of the Piperidine and Benzamide Moieties

The piperidine ring is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for a defined three-dimensional arrangement of substituents, making it an ideal scaffold for interacting with the specific geometries of biological targets.[1] Similarly, the benzamide moiety is a common structural alert in many approved drugs, often involved in key hydrogen bonding interactions with protein targets. The combination of these two pharmacologically significant fragments in 3-(Piperidin-3-yl)benzamide hydrochloride creates a versatile and synthetically tractable core for building libraries of compounds for biological screening.

Physicochemical Properties

The physicochemical properties of 3-(Piperidin-3-yl)benzamide hydrochloride make it an attractive starting point for drug discovery. A summary of its key properties, along with those of some closely related analogs, is presented below.

Property3-(Piperidin-3-yl)benzamide hydrochloride (Predicted)(r)-3-Fluoro-n-(piperidin-3-yl)benzamide hydrochloride[2]N-(2,6-dioxopiperidin-3-yl)-4-(piperidin-4-yl)benzamide hydrochloride[3]
CAS Number Not available1286207-73-52922276-53-5
Molecular Formula C₁₂H₁₇ClN₂OC₁₂H₁₆ClFN₂OC₁₇H₂₂ClN₃O₃
Molecular Weight 240.73 g/mol 258.72 g/mol 351.83 g/mol
Topological Polar Surface Area (TPSA) 41.13 Ų41.13 Ų98.26 Ų
Predicted LogP ~1.8~1.73~1.5
Hydrogen Bond Donors 223
Hydrogen Bond Acceptors 224
Rotatable Bonds 223

Synthesis of the 3-(Piperidin-3-yl)benzamide Core

The synthesis of the 3-(Piperidin-3-yl)benzamide scaffold is a straightforward process, typically involving the coupling of a protected 3-aminopiperidine derivative with benzoyl chloride or a related activated benzoic acid species, followed by deprotection. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 3-(Piperidin-3-yl)benzamide hydrochloride

Step 1: Benzoylation of Protected 3-Aminopiperidine

  • To a solution of N-Boc-3-aminopiperidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add an appropriate base (e.g., triethylamine or diisopropylethylamine) and cool the mixture to 0°C in an ice bath.

  • Slowly add a stoichiometric equivalent of benzoyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(benzamido)piperidine.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-3-(benzamido)piperidine in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl) to the mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield 3-(Piperidin-3-yl)benzamide hydrochloride as a solid.

  • The final product can be further purified by recrystallization if necessary.

G cluster_synthesis Synthesis Workflow start N-Boc-3-aminopiperidine + Benzoyl Chloride coupling Amide Coupling (Base, Solvent, 0°C to RT) start->coupling workup Aqueous Workup & Extraction coupling->workup purification1 Flash Chromatography workup->purification1 deprotection Boc Deprotection (HCl in Dioxane/Methanol) purification1->deprotection isolation Solvent Removal & Isolation deprotection->isolation product 3-(Piperidin-3-yl)benzamide hydrochloride isolation->product

A generalized synthetic workflow for 3-(Piperidin-3-yl)benzamide hydrochloride.

Potential Biological Applications and Mechanisms of Action

The 3-(Piperidin-3-yl)benzamide scaffold is a versatile starting point for developing inhibitors or modulators of various protein targets. The literature on related piperidine and benzamide derivatives suggests several potential therapeutic avenues.

  • Oncology: Many benzamide derivatives have been investigated as anticancer agents. For example, substituted N-(piperidin-4-yl)benzamide derivatives have been developed as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which can induce apoptosis in tumor cells.[4] Additionally, piperazine-based benzamide derivatives have shown promise as anti-glioblastoma agents by inhibiting cell proliferation and cell cycle progression.[5]

  • Cardiovascular Diseases: A Korean patent describes N-piperidin-3-ylbenzamide derivatives for the treatment of cardiovascular diseases by lowering LDL-cholesterol and triglyceride levels.[6]

  • Neuropharmacology: The piperidine moiety is a common feature in centrally active agents. The ability of some piperazine-based benzamide derivatives to cross the blood-brain barrier suggests that the 3-(Piperidin-3-yl)benzamide scaffold could be adapted for CNS targets.[5]

The mechanism of action for compounds derived from this scaffold would be highly dependent on the specific substitutions made to the piperidine and benzamide rings. These modifications would dictate the three-dimensional shape and electronic properties of the molecule, enabling it to bind to the active site or allosteric sites of target proteins.

G cluster_pathway Hypothetical Mechanism of Action scaffold 3-(Piperidin-3-yl)benzamide Scaffold R1, R2, R3... substitutions target Protein Target (e.g., Kinase, GPCR, Ion Channel) scaffold->target Binding & Modulation pathway Signaling Pathway target->pathway Signal Transduction response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) pathway->response Downstream Effects

Conceptual diagram of the scaffold's interaction with a biological target.

In Silico and In Vitro Evaluation Protocols

In Silico Screening

Modern drug discovery often begins with computational methods to predict the properties of novel compounds.

  • Pharmacokinetic (ADME) Prediction: Web-based tools like SwissADME can be used to predict the absorption, distribution, metabolism, and excretion properties of derivatives of the 3-(Piperidin-3-yl)benzamide scaffold. This can help prioritize compounds with favorable drug-like properties for synthesis.[7]

  • Toxicity Prediction: In silico tools such as ProTox-II can predict the potential toxicity of novel compounds, including their LD50 values.[7]

  • Biological Activity Spectrum: Programs like PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a compound based on its structure, helping to guide initial in vitro screening efforts.[7]

In Vitro Assays

Enzymatic Assays (Generic Protocol)

  • Prepare a stock solution of the test compound (derivatives of the 3-(Piperidin-3-yl)benzamide scaffold) in a suitable solvent (e.g., DMSO).

  • In a microplate, add the recombinant target enzyme, the appropriate substrate, and any necessary cofactors in an assay buffer.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Initiate the enzymatic reaction and incubate for a defined period at a specific temperature.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Evaluation

For promising compounds identified through in vitro screening, in vivo studies in animal models are necessary to evaluate their efficacy and safety.

Experimental Protocol: Solid Tumor Xenograft Model
  • Cell Culture: Culture a human cancer cell line (e.g., U87-MG for glioblastoma) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice) to prevent the rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the tumor growth. When the tumors reach a certain volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Measure the tumor volume and body weight of the mice regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to determine the in vivo efficacy of the compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of 3-(Piperidin-3-yl)benzamide derivatives.

  • Purity Analysis: A reverse-phase C18 column can be used with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) to determine the purity of the synthesized compound.[8]

  • Chiral Separation: For chiral derivatives, a chiral HPLC column (e.g., ChromTechCHIRAL-AGP) is necessary to separate the enantiomers and determine the enantiomeric excess.[8][9]

  • Detection: A UV detector is typically used for the detection of these aromatic compounds, with the detection wavelength set to an absorbance maximum (e.g., 254 nm).[8][9]

Safety and Handling

As a research chemical, 3-(Piperidin-3-yl)benzamide hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It may be hygroscopic and moisture-sensitive.[13]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Future Directions and Conclusion

The 3-(Piperidin-3-yl)benzamide hydrochloride scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the presence of multiple points for chemical modification (the piperidine nitrogen, and the benzamide aromatic ring) make it an ideal core for generating compound libraries for high-throughput screening and lead optimization.

Future research efforts will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wide range of derivatives to understand how different substituents affect biological activity and selectivity.

  • Structure-Based Drug Design: Utilizing the crystal structures of target proteins to design derivatives with improved binding affinity and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: Screening compound libraries based on this scaffold against a diverse range of biological targets to identify new therapeutic applications.

References

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases.
  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). Cole-Parmer. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Method of producing benzamide derivatives.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. PubMed. [Link]

  • Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Method for preparing (R)-(+)-3-piperidinamine dihydrochloride by using resolution method.

Sources

3-(Piperidin-3-yl)benzamide Hydrochloride: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of accelerated drug discovery. 3-(Piperidin-3-yl)benzamide hydrochloride (CAS: 2409589-71-3) represents one such critical building block. Featuring a hydrogen-bond-donating/accepting benzamide moiety coupled with a basic, highly functionalizable piperidine ring, this compound serves as the structural foundation for a wide array of therapeutics, ranging from PARP and PI3K inhibitors 1 to epigenetic modulators 2.

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and explores the mechanistic rationale behind its widespread use in targeted therapies.

Physicochemical Properties & Structural Analysis

The utility of 3-(piperidin-3-yl)benzamide is vastly improved when isolated as a hydrochloride salt. The protonation of the secondary amine in the piperidine ring (pKa ~10.2) shifts the molecule from a potentially unstable, easily oxidized free base oil into a highly stable, water-soluble crystalline solid. This salt form is critical for long-term storage and ensures precise stoichiometric control during downstream functionalization.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3-(piperidin-3-yl)benzamide hydrochloride
CAS Registry Number 2409589-71-3
Molecular Formula C₁₂H₁₆N₂O · HCl
Molecular Weight 240.73 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Highly soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes
Calculated pKa (Amine) ~10.2 (Physiologically protonated)
Hydrogen Bond Donors 3 (Primary amide -NH₂, Piperidinium -NH₂⁺)
Hydrogen Bond Acceptors 1 (Amide Carbonyl -C=O)

Synthetic Methodology & Causality

To ensure high yield and structural fidelity, the synthesis of 3-(piperidin-3-yl)benzamide hydrochloride is typically executed via a robust three-step sequence: Suzuki-Miyaura coupling, catalytic hydrogenation, and acidic deprotection.

Step-by-Step Experimental Protocol

Phase 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

  • Reagents: 3-Bromobenzamide (1.0 eq), 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.1 eq).

  • Catalyst & Base: Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

  • Procedure: Degas the solvent mixture with N₂ for 15 minutes. Combine all reagents and heat to 90°C for 12 hours under an inert atmosphere. Cool to room temperature, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Causality: The biphasic Dioxane/H₂O system is chosen to simultaneously dissolve the organic substrates and the inorganic K₂CO₃ base. The bidentate Pd(dppf)Cl₂ catalyst is utilized because its large bite angle suppresses competitive side reactions, ensuring a highly selective cross-coupling between the aryl bromide and the vinyl boronate.

Phase 2: Alkene Reduction (Catalytic Hydrogenation)

  • Reagents: Intermediate 1 (from Phase 1), 10% Pd/C (0.1 eq by weight), H₂ gas (1 atm).

  • Solvent: Methanol (MeOH).

  • Procedure: Dissolve the intermediate in MeOH. Purge the reaction flask with N₂, followed by H₂ gas. Stir vigorously at room temperature for 16 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo.

  • Causality: The tert-butyl carbamate (Boc) protecting group and the primary amide are completely stable to standard catalytic hydrogenation. Pd/C selectively reduces the tetrahydropyridine double bond, yielding the saturated piperidine ring without over-reduction.

Phase 3: Boc Deprotection & Self-Validating Salt Formation

  • Reagents: 4M HCl in 1,4-Dioxane (5.0 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected intermediate in DCM and cool to 0°C. Dropwise add the 4M HCl in dioxane. Allow the reaction to warm to room temperature and stir for 4 hours. A thick white precipitate will form. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Causality & Self-Validation: The strongly acidic environment cleaves the Boc group, releasing isobutylene and CO₂ gases (which bubble out, driving the reaction to completion via Le Chatelier's principle). The resulting free amine immediately protonates. Because the hydrochloride salt is highly polar, it is insoluble in the DCM/Dioxane mixture. This precipitation acts as a self-validating visual indicator of success and provides a highly pure product without the need for complex chromatography.

Synthesis_Workflow A 1-Boc-1,2,5,6-tetrahydropyridine- 3-boronic acid pinacol ester B 3-Bromobenzamide C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) D Intermediate 1: 1-Boc-3-(3-carbamoylphenyl)- 1,2,5,6-tetrahydropyridine C->D E Catalytic Hydrogenation (10% Pd/C, H2, MeOH) D->E F Intermediate 2: tert-Butyl 3-(3-carbamoylphenyl) piperidine-1-carboxylate E->F G Boc Deprotection & Salt Formation (4M HCl in Dioxane) F->G H 3-(Piperidin-3-yl)benzamide hydrochloride G->H AB AB AB->C

Synthetic workflow for 3-(Piperidin-3-yl)benzamide hydrochloride via Suzuki coupling.

Analytical Validation Protocols

To guarantee structural integrity before utilizing the building block in biological assays, the following analytical protocols must be executed:

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Methodology: Reverse-phase C18 column; Mobile phase A (0.1% Formic acid in H₂O) and B (0.1% Formic acid in Acetonitrile). Gradient: 5% to 95% B over 3 minutes.

  • Validation Logic: The basic piperidine nitrogen ensures excellent ionization in positive electrospray ionization (ESI+). The spectrum must display a dominant molecular ion peak at [M+H]⁺ = 205.1 m/z (representing the free base mass + proton). The complete absence of a peak at 305.2 m/z confirms that the Boc deprotection (Phase 3) was 100% successful.

Nuclear Magnetic Resonance (¹H NMR)
  • Methodology: 400 MHz spectrometer, using DMSO-d₆ as the solvent.

  • Validation Logic: DMSO-d₆ is selected because the polar HCl salt is highly soluble in it. The spectrum provides two critical self-validating markers:

    • Salt Confirmation: A broad singlet integrating to 2H at ~9.0–9.5 ppm confirms the presence of the protonated piperidinium nitrogen (NH₂⁺).

    • Deprotection Confirmation: The complete disappearance of the intense 9H singlet at ~1.4 ppm (characteristic of the tert-butyl group) definitively proves the removal of the Boc protecting group.

The Privileged Pharmacophore: Pharmacological Applications

The 3-(piperidin-3-yl)benzamide scaffold is not merely a structural placeholder; it actively dictates the pharmacodynamics of the resulting drugs. Its "privileged" status stems from two distinct geometric features:

  • The Benzamide Anchor: The primary amide acts as a bidentate hydrogen bond donor/acceptor, perfectly mimicking endogenous cofactors (like the nicotinamide ring of NAD⁺).

  • The Piperidine Vector: The 3-substituted saturated ring projects out of primary binding pockets into solvent-exposed clefts, allowing medicinal chemists to functionalize the secondary amine to tune pharmacokinetics without disrupting target affinity.

Application A: PARP Inhibition & Synthetic Lethality

In oncology, piperidinyl benzamides are heavily utilized in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors 1. The benzamide moiety binds to the catalytic domain of PARP1/2, preventing DNA single-strand break (SSB) repair. When the piperidine nitrogen is functionalized with bulky lipophilic groups, it induces "PARP trapping"—locking the enzyme onto the DNA. In cancers with homologous recombination deficiency (e.g., BRCA1/2 mutations), this leads to unresolved double-strand breaks and targeted cell death via synthetic lethality.

Pharmacological_Pathway SSB Single-Strand DNA Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 Trap PARP Trapping on DNA PARP1->Trap Inhibited by Inhibitor Piperidinyl Benzamide Scaffold (PARP Inhibitor) Inhibitor->Trap Binds NAD+ pocket Fork Replication Fork Collapse (SSB to DSB conversion) Trap->Fork HR Homologous Recombination (HR) Deficient (e.g., BRCA1/2 mut) Fork->HR Requires repair Death Synthetic Lethality (Targeted Cancer Cell Death) HR->Death Repair Failure

Mechanism of synthetic lethality driven by piperidinyl benzamide-derived PARP inhibitors.

Application B: Epigenetic Modulation (EZH2 & HDAC)

The scaffold is also a critical starting point for epigenetic therapies. For Enhancer of Zeste Homolog 2 (EZH2) inhibitors, researchers utilize the piperidinyl benzamide core to competitively bind the S-adenosyl methionine (SAM) pocket of the PRC2 complex 2. Additionally, functionalizing the piperidine ring with zinc-binding groups (like hydroxamic acids) yields potent Histone Deacetylase (HDAC) inhibitors, allowing for dual-targeted epigenetic regulation.

Application C: Farnesyltransferase Inhibition

Beyond oncology, N-(piperidinyl)benzamide derivatives have demonstrated potent submicromolar activity as mammalian protein farnesyltransferase inhibitors. This mechanism is currently being leveraged in the development of novel antimalarial and antifungal therapeutics, where the scaffold effectively disrupts the post-translational lipid modification of critical parasitic proteins 3.

References

  • Title: Piperidin-3-yl methanone hydrochloride | Sigma-Aldrich (CAS No.: 2409589-71-3)
  • Title: WO2014071109A1 - Treatment of cancers using pi3 kinase isoform modulators (PARP/PI3K Context)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Novel N-(4-Piperidinyl)

Sources

Synthesis of 3-(Piperidin-3-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-3-yl)benzamide Hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for 3-(Piperidin-3-yl)benzamide hydrochloride, a valuable building block in medicinal chemistry. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, reflecting field-proven insights. This document details a three-step synthesis commencing with the selective protection of the piperidine nitrogen of 3-aminopiperidine, followed by amide bond formation, and culminating in deprotection and hydrochloride salt formation. All procedures are designed to be self-validating, supported by mechanistic insights and references to authoritative literature.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1] Specifically, 3-substituted piperidines are key intermediates in the synthesis of a wide range of biologically active molecules.[2] 3-(Piperidin-3-yl)benzamide hydrochloride serves as a versatile synthon, presenting a primary benzamide moiety and a secondary amine within the piperidine ring, making it a valuable starting point for further derivatization in drug development programs.

The synthetic strategy detailed herein is designed for efficiency, selectivity, and scalability. A key challenge in the synthesis is the presence of two nucleophilic nitrogen atoms in the 3-aminopiperidine starting material. Direct acylation would lead to a mixture of N-acylated and N,N'-diacylated products. To circumvent this, a retrosynthetic analysis dictates a protection strategy. The more nucleophilic and less sterically hindered secondary amine of the piperidine ring is selectively protected, typically with a tert-butoxycarbonyl (Boc) group. This allows for the specific acylation of the 3-amino group, followed by a final deprotection step to yield the target compound.

Synthetic_Workflow cluster_0 Overall Synthetic Scheme Start 3-Aminopiperidine Intermediate_1 tert-butyl 3-aminopiperidine-1-carboxylate (N-Boc-3-aminopiperidine) Start->Intermediate_1 Step 1: Boc Protection Intermediate_2 tert-butyl 3-benzamidopiperidine-1-carboxylate Intermediate_1->Intermediate_2 Step 2: Amide Coupling Final_Product 3-(Piperidin-3-yl)benzamide hydrochloride Intermediate_2->Final_Product Step 3: Deprotection & Salt Formation

Caption: High-level workflow for the synthesis of 3-(Piperidin-3-yl)benzamide hydrochloride.

Experimental Protocols and Scientific Rationale

This section provides detailed, step-by-step methodologies for the synthesis, accompanied by expert commentary on the causality behind the procedural choices.

Step 1: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate (N-Boc-3-aminopiperidine)

This initial step is critical for differentiating the two amine functionalities of the starting material. The Boc group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3]

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine (10.0 g, 0.1 mol) and ethanol (90 mL).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Cool the flask to 10-15 °C using an ice-water bath.[4]

  • In a dropping funnel, prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 21.8 g, 0.1 mol) in ethanol (20 mL).

  • Add the (Boc)₂O solution dropwise to the stirred 3-aminopiperidine solution over approximately 1 hour, maintaining the temperature between 10-15 °C.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction proceeds to completion.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-aminopiperidine-1-carboxylate as a solid or oil. The product can be used in the next step without further purification if purity is deemed sufficient by TLC or ¹H NMR.

Scientific Rationale:

  • Reagent Choice : Di-tert-butyl dicarbonate is the standard reagent for Boc protection. It is highly effective, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[3]

  • Temperature Control : The reaction is initially cooled to control the exothermicity of the acylation reaction. Adding the (Boc)₂O solution slowly prevents a rapid temperature increase that could lead to side reactions.[4]

  • Solvent : Ethanol is a suitable solvent that dissolves both the polar starting material and the less polar Boc-anhydride.

  • Work-up : The aqueous washes are crucial. The sodium bicarbonate wash removes any unreacted (Boc)₂O and acidic impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

Step 2: Synthesis of tert-butyl 3-benzamidopiperidine-1-carboxylate

With the piperidine nitrogen protected, the 3-amino group is now available for selective acylation. This amide bond formation is achieved using benzoyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol:

  • Dissolve N-Boc-3-aminopiperidine (from Step 1, assuming 0.1 mol, 20.0 g) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (Et₃N, 21 mL, 0.15 mol, 1.5 eq) to the solution.

  • Cool the flask to 0 °C using an ice-brine bath.

  • Add benzoyl chloride (12.8 mL, 0.11 mol, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting amine.

  • Upon completion, quench the reaction by adding deionized water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure tert-butyl 3-benzamidopiperidine-1-carboxylate.

Scientific Rationale:

  • Acylating Agent : Benzoyl chloride is a highly reactive acylating agent that readily forms the amide bond. Using a slight excess ensures complete consumption of the limiting N-Boc-3-aminopiperidine.

  • Base : Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction. This is essential to prevent the protonation of the starting amine (which would render it unreactive) and to drive the reaction equilibrium towards the product.[6]

  • Solvent : Dichloromethane is an excellent aprotic solvent for this type of reaction, as it dissolves the reactants and is unreactive under the reaction conditions.

  • Work-up : The acidic wash (1 M HCl) removes excess triethylamine. The basic wash (sodium bicarbonate) removes any unreacted benzoyl chloride and benzoic acid (formed from hydrolysis of benzoyl chloride).

Caption: Key mechanistic steps of the acid-catalyzed Boc-deprotection process.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. Performing this deprotection with hydrochloric acid simultaneously forms the desired hydrochloride salt, which often improves the crystallinity and handling properties of the final product.

Experimental Protocol:

  • Dissolve the purified tert-butyl 3-benzamidopiperidine-1-carboxylate (from Step 2, e.g., 20 g) in 1,4-dioxane (50 mL) or ethyl acetate (100 mL) in a round-bottom flask.

  • To this solution, add a solution of 4 M HCl in 1,4-dioxane (e.g., 100 mL, a large excess) with stirring at room temperature.[7]

  • Observe for the evolution of gas (isobutylene and CO₂) and the potential precipitation of a solid product.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting solid or viscous oil, add diethyl ether (100 mL) and stir or sonicate the mixture to break up any clumps and form a fine precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield 3-(Piperidin-3-yl)benzamide hydrochloride as a white or off-white solid.

Scientific Rationale:

  • Deprotection Reagent : Strong acids like HCl or trifluoroacetic acid (TFA) are standard for Boc group removal.[9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3] Using HCl in an organic solvent like dioxane provides an anhydrous environment that facilitates the reaction and the direct precipitation of the hydrochloride salt.

  • Salt Formation : The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the corresponding free base, which may be an oil or hygroscopic solid.

  • Trituration : The addition of a non-polar solvent like diethyl ether, in which the hydrochloride salt is insoluble, is a common technique (trituration) to induce precipitation and wash away any remaining organic, non-ionic impurities.

Data Presentation

Table 1: Summary of Reagents for Synthesis
StepReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
1 3-AminopiperidineC₅H₁₂N₂100.160.101.010.0 g
1 Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.250.101.021.8 g
2 N-Boc-3-aminopiperidineC₁₀H₂₀N₂O₂200.280.101.020.0 g
2 Benzoyl chlorideC₇H₅ClO140.570.111.115.5 g (12.8 mL)
2 TriethylamineC₆H₁₅N101.190.151.515.2 g (21 mL)
3 Boc-protected AmideC₁₇H₂₄N₂O₃304.380.0661.020.0 g
3 Hydrogen ChlorideHCl36.46>4.0Excess~100 mL (4M soln)
Table 2: Expected Analytical Characterization Data
CompoundAnalysisExpected Results
tert-butyl 3-benzamidopiperidine-1-carboxylate ¹H NMR (400 MHz, CDCl₃)δ 7.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 6.50 (br d, 1H, NH), 4.20-4.05 (m, 1H), 3.90-3.70 (m, 2H), 3.00-2.80 (m, 2H), 1.90-1.50 (m, 4H), 1.45 (s, 9H).
MS (ESI) m/z 305.18 [M+H]⁺, 327.16 [M+Na]⁺
3-(Piperidin-3-yl)benzamide hydrochloride ¹H NMR (400 MHz, DMSO-d₆)δ 9.20 (br s, 2H, NH₂⁺), 8.50 (d, 1H, NH), 7.90 (d, 2H), 7.60-7.45 (m, 3H), 4.10-3.95 (m, 1H), 3.40-3.20 (m, 2H), 3.00-2.80 (m, 2H), 2.10-1.60 (m, 4H).
MS (ESI) m/z 205.13 [M+H]⁺ (free base)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling patterns (s=singlet, d=doublet, t=triplet, m=multiplet, br=broad) are illustrative.

Safety and Handling

  • 3-Aminopiperidine : Corrosive and toxic. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzoyl Chloride : Lachrymator and corrosive. Reacts with moisture. Handle with extreme care in a fume hood.

  • Di-tert-butyl dicarbonate : Irritant. Handle with standard laboratory PPE.

  • Triethylamine : Flammable liquid with a strong odor. Corrosive. Handle in a fume hood.

  • Hydrochloric Acid (4M in Dioxane) : Highly corrosive and toxic. Dioxane is a suspected carcinogen. All handling must be performed in a certified chemical fume hood with appropriate PPE.

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

This guide outlines a reliable and logically structured three-step synthesis for 3-(Piperidin-3-yl)benzamide hydrochloride. By employing a standard Boc protection-acylation-deprotection sequence, the challenges of selective functionalization are effectively overcome. The detailed protocols and scientific rationales provide researchers and drug development professionals with a practical and understandable framework for producing this key chemical intermediate with high purity and efficiency.

References

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  • Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. DOI: 10.1039/D0CC02976A. Retrieved from [Link]

  • Kadyrov, R. (2021). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]- piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synthesis, 53(22), 4165-4170. DOI: 10.1055/a-1526-7657. Retrieved from [Link]

  • Wang, Y., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Catalysis, 12(9), 5426–5436. DOI: 10.1021/acscatal.2c00913. Retrieved from [Link]

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Biological Activity and Therapeutic Potential of 3-(Piperidin-3-yl)benzamide Hydrochloride Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the targeted treatment of homologous recombination (HR)-deficient malignancies, particularly BRCA-mutated breast and ovarian cancers. At the core of many highly potent PARP inhibitors lies the benzamide pharmacophore. This technical guide explores the biological activity, structural rationale, and experimental validation of 3-(Piperidin-3-yl)benzamide hydrochloride derivatives—a privileged scaffold that effectively bridges catalytic inhibition with robust DNA trapping.

As drug development professionals, understanding the causality behind this scaffold's molecular interactions is critical for optimizing next-generation therapeutics.

Mechanistic Foundation of the Scaffold

The Benzamide Pharmacophore: Nicotinamide Mimicry

The primary mechanism of PARP1/2 inhibition relies on competing with NAD⁺, the natural substrate for PARylation. The benzamide moiety is structurally analogous to the nicotinamide ring of NAD⁺. The amide group acts as a critical hydrogen bond donor and acceptor, interacting directly with the conserved Gly863 and Ser904 residues within the PARP1 catalytic domain [1].

The Piperidin-3-yl Moiety: Accessory Pocket Engagement

While simple benzamides (e.g., 3-aminobenzamide) are weak PARP inhibitors, the addition of a piperidin-3-yl group at the meta-position dramatically enhances binding affinity. The piperidine ring extends into the hydrophobic accessory pocket of the PARP active site.

Causality in Salt Selection: The choice of the hydrochloride salt form is not merely a formulation convenience. Protonation of the piperidine nitrogen at physiological pH (pKa ~9.5) ensures optimal solubility in aqueous assay buffers and facilitates a critical electrostatic salt-bridge interaction with the conserved Glu988 residue, firmly anchoring the inhibitor within the binding pocket [2].

Mechanism of Action: Catalytic Inhibition vs. PARP Trapping

Contemporary PARP inhibitors exert their cytotoxicity not just by blocking catalytic PARylation, but by trapping the PARP1 enzyme on damaged DNA. 3-(Piperidin-3-yl)benzamide derivatives induce allosteric changes in the PARP1 regulatory domains, locking the enzyme onto single-strand breaks. This trapped PARP-DNA complex stalls replication forks during S-phase, leading to lethal double-strand breaks (DSBs) that cannot be repaired in BRCA1/2-deficient cells—a phenomenon known as synthetic lethality [3].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Bind PARP1/2 Binding to DNA DNA_Damage->PARP_Bind PARylation Auto-PARylation & Repair PARP_Bind->PARylation Normal Pathway Trapping PARP Trapping on DNA PARP_Bind->Trapping Inhibited State Inhibitor 3-(Piperidin-3-yl)benzamide HCl Inhibitor->PARP_Bind Blocks NAD+ Pocket Inhibitor->Trapping Induces Allosteric Shift DSB Double-Strand Break Formation Trapping->DSB Replication Fork Collapse Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis Unrepaired in BRCA_Mut BRCA1/2 Deficient Cell BRCA_Mut->Apoptosis Context

Mechanism of PARP trapping and synthetic lethality by benzamide derivatives.

Structure-Activity Relationship (SAR) & Optimization

To understand the biological activity of this scaffold, we must analyze how structural substitutions affect both enzymatic inhibition and cellular efficacy. SAR studies demonstrate that the meta-connection (3-position) of the piperidine ring to the benzamide is highly favored over ortho or para configurations due to the spatial constraints of the NAD⁺ binding pocket [1].

The table below summarizes representative quantitative data illustrating how modifications to the core 3-(Piperidin-3-yl)benzamide scaffold impact biological activity.

Table 1: Representative SAR Data for 3-Substituted Benzamide Derivatives

Compound ScaffoldPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)BRCA1⁻/⁻ EC₅₀ (nM)Trapping Efficiency
3-Aminobenzamide (Baseline)>10,000>10,000>50,000Negligible
3-(Piperidin-3-yl)benzamide HCl 4530850Moderate
N-Alkylated Piperidin-3-yl Derivative 128120High
4-Fluoro-3-(Piperidin-3-yl)benzamide 8545Very High

Experimental Workflows & Self-Validating Protocols

Evaluating PARP inhibitors requires a tiered, self-validating experimental approach. Catalytic inhibition in a biochemical assay does not always perfectly correlate with cellular cytotoxicity due to differences in cell permeability and PARP trapping efficiency. The following protocols represent the gold standard for validating the biological activity of these derivatives.

Workflow Comp Compound Prep (10mM in DMSO) Enz TR-FRET PARP1 Assay (Target Engagement) Comp->Enz Cell Cellular PARylation (Western Blot) Enz->Cell IC50 < 100nM Surv Clonogenic Survival (BRCA Mut vs WT) Cell->Surv Target Validated Data SAR Data Analysis (IC50 / EC50) Surv->Data

Step-by-step screening workflow for evaluating PARP inhibitor efficacy.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates interference from compound autofluorescence and provides superior dynamic range for sub-nanomolar inhibitors [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the 3-(Piperidin-3-yl)benzamide HCl derivative in DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well pro-plate, ensuring a final DMSO concentration of <1%.

  • Enzyme Addition: Add 1.5 nM recombinant human PARP1 enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-binding and allosteric stabilization.

  • Reaction Initiation: Add a substrate mix containing 100 nM NAD⁺, biotinylated NAD⁺, and activated DNA (to stimulate PARP1 catalytic activity).

  • Detection: After 60 minutes, stop the reaction and add Europium-labeled anti-PAR antibody and Streptavidin-APC.

  • Readout: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular PARylation Assay (Target Engagement)

Causality: Biochemical potency does not guarantee cellular efficacy. This assay validates that the compound successfully penetrates the cell membrane and engages the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HeLa cells at 3×10⁵ cells/well in a 6-well plate. Treat with varying concentrations of the inhibitor (10 nM to 10 μM) for 2 hours.

  • DNA Damage Induction: Treat cells with 1 mM H₂O₂ for 10 minutes to robustly stimulate global PARylation.

  • Lysis: Wash cells rapidly with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 μM of a known PARG inhibitor (to prevent rapid PAR degradation during lysis).

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., clone 10H).

  • Validation: A successful on-target inhibitor will demonstrate a dose-dependent reduction in the high-molecular-weight PAR smear.

Protocol 3: Clonogenic Survival Assay (Synthetic Lethality Validation)

Causality: To ensure the observed cytotoxicity is mechanism-based rather than off-target toxicity, this assay must be performed using an isogenic cell line pair. A true PARP inhibitor will exhibit a >50-fold shift in EC₅₀ between these lines [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed DLD1 BRCA2 WT and DLD1 BRCA2⁻/⁻ isogenic cells at low density (500 cells/well) in 6-well plates.

  • Dosing: 24 hours post-seeding, add the inhibitor at concentrations ranging from 1 nM to 10 μM. Include a DMSO vehicle control and an Olaparib positive control.

  • Incubation: Allow cells to grow undisturbed for 10-14 days until macroscopic colonies form (>50 cells/colony).

  • Staining: Wash with PBS, fix with 10% methanol/10% acetic acid, and stain with 0.5% crystal violet.

  • Analysis: Count colonies and calculate the surviving fraction relative to the DMSO control. Plot survival curves to determine the EC₅₀ for both cell lines, calculating the synthetic lethality fold-shift.

Conclusion

The 3-(Piperidin-3-yl)benzamide hydrochloride scaffold represents a highly tunable and potent pharmacophore for PARP inhibition. By understanding the structural causality of its binding—specifically the nicotinamide mimicry of the benzamide and the accessory pocket engagement of the protonated piperidine—researchers can systematically optimize these derivatives for enhanced trapping and synthetic lethality in oncology applications.

References

  • Title: Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)
  • Source: MDPI (Molecules)
  • Title: Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP)

Discovery and history of 3-(Piperidin-3-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 3-(Piperidin-3-yl)benzamide Core: From Discovery to Clinical Application in Niraparib

Abstract

The 3-(Piperidin-3-yl)benzamide scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of potent and selective enzyme inhibitors. While the hydrochloride salt of this core scaffold is not a therapeutic agent in its own right, its integration into more complex molecular architectures has led to significant clinical breakthroughs. This technical guide provides an in-depth exploration of this chemical moiety through the lens of its most prominent clinical exemplar: Niraparib (ZEJULA®). We will dissect the discovery and developmental history of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, detailing its synthesis, mechanism of action, and pivotal role in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, certain chemical motifs, often termed "privileged structures," demonstrate an exceptional ability to bind to multiple biological targets with high affinity. The 3-(Piperidin-3-yl)benzamide core is one such scaffold. Its unique three-dimensional conformation, hydrogen bonding capabilities, and synthetic tractability have made it a valuable starting point for library synthesis and lead optimization campaigns.

The true therapeutic potential of this scaffold was realized with the development of Niraparib. Niraparib is a highly potent inhibitor of PARP-1 and PARP-2, enzymes that are critical components of the DNA damage response (DDR) network in cells. Its approval for the treatment of various cancers, particularly ovarian cancer, has solidified the importance of the 3-(Piperidin-3-yl)benzamide core in contemporary oncology drug development. This guide will delve into the scientific journey of this molecule, from initial discovery to its application in the clinic.

Discovery and Development of Niraparib

The development of Niraparib was driven by the need for effective therapies that could exploit the concept of synthetic lethality in cancers with specific DNA repair defects, such as those with mutations in the BRCA1 or BRCA2 genes.

Lead Identification and Optimization

The discovery of Niraparib was the result of a structure-based drug design and optimization program initiated by Tesaro, Inc. (now part of GlaxoSmithKline). The program aimed to identify novel, potent, and orally bioavailable PARP inhibitors. The 3-(Piperidin-3-yl)benzamide core was identified as a key pharmacophore that could effectively mimic the nicotinamide moiety of the natural PARP substrate, NAD+.

Initial lead compounds were optimized to enhance potency, selectivity, and pharmacokinetic properties. The piperidine ring provided a key interaction point with the enzyme's active site, while modifications to the benzamide portion allowed for fine-tuning of the molecule's overall profile. This optimization process ultimately led to the identification of Niraparib (formerly MK-4827) as a clinical candidate.

Key Structural Features and SAR

The structure of Niraparib highlights the importance of the 3-(Piperidin-3-yl)benzamide core:

  • Benzamide Moiety: The carboxamide group forms crucial hydrogen bonds with the active site of PARP, mimicking the interactions of NAD+.

  • Piperidine Ring: This ring orients the molecule within the active site and provides a point for further substitution to enhance potency and selectivity.

  • Indazole Ring: This fused aromatic system provides additional hydrophobic and pi-stacking interactions, contributing to the high affinity of Niraparib for its target.

The structure-activity relationship (SAR) studies conducted during its development revealed that the (S)-configuration of the piperidin-3-yl ring was essential for optimal activity.

Synthesis of Niraparib

The synthesis of Niraparib involves a multi-step process that culminates in the formation of the final molecule. Below is a representative synthetic scheme based on published literature.

Representative Synthetic Protocol

A common route for the synthesis of Niraparib involves the coupling of a protected piperidine derivative with a substituted benzoyl chloride, followed by deprotection and subsequent elaboration to introduce the indazole moiety.

Step 1: Synthesis of the Piperidine Intermediate

  • Commercially available (S)-3-aminopiperidine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

  • The protected piperidine is then ready for coupling with the benzoyl chloride derivative.

Step 2: Amide Coupling

  • A suitably substituted benzoic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • The acyl chloride is then reacted with the protected (S)-3-aminopiperidine in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.

Step 3: Final Assembly and Salt Formation

  • The protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).

  • The resulting free amine is then coupled with the indazole-containing fragment, typically via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

  • The final compound is then treated with hydrochloric acid to form the hydrochloride salt, which often improves the compound's stability and solubility.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib exerts its therapeutic effect by inhibiting the activity of PARP enzymes, primarily PARP-1 and PARP-2.

The Role of PARP in DNA Repair

PARP enzymes are key players in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP is recruited to the site of damage, where it catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.

The Principle of Synthetic Lethality

In healthy cells, if the BER pathway is inhibited, SSBs can accumulate and lead to the formation of double-strand breaks (DSBs) during DNA replication. These DSBs can be repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. When these cells are treated with a PARP inhibitor like Niraparib, the accumulation of DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where the inhibition of two different pathways leads to cell death while inhibition of either one alone does not, is known as synthetic lethality.

PARP Trapping

In addition to catalytic inhibition, Niraparib also "traps" PARP enzymes on DNA at the site of damage. This PARP-DNA complex is highly cytotoxic, as it can interfere with DNA replication and transcription, further contributing to the anti-tumor activity of the drug.

Signaling Pathway Diagram

PARP_Inhibition_Pathway Mechanism of Action: PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_Normal Single-Strand Break (SSB) PARP_Normal PARP Activation DNA_SSB_Normal->PARP_Normal BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal DNA_Repaired_Normal DNA Repaired BER_Normal->DNA_Repaired_Normal DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition & Trapping DNA_SSB_Cancer->PARP_Inhibition Niraparib Niraparib Niraparib->PARP_Inhibition DSB Double-Strand Break (DSB) PARP_Inhibition->DSB HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: Synthetic lethality induced by Niraparib in BRCA-deficient cells.

Pharmacological Profile and Clinical Data

Niraparib has a well-characterized pharmacological profile that supports its clinical use.

Pharmacokinetics and Pharmacodynamics
  • Absorption: Orally bioavailable with a time to maximum concentration (Tmax) of approximately 3 hours.

  • Distribution: Highly protein-bound in plasma.

  • Metabolism: Primarily metabolized by carboxylesterases to form an inactive major metabolite.

  • Elimination: Excreted in both urine and feces with a terminal half-life of approximately 36 hours.

Clinical Efficacy

Niraparib has demonstrated significant efficacy in clinical trials, particularly in the maintenance treatment of recurrent ovarian cancer.

Clinical TrialPatient PopulationPrimary EndpointResult
NOVA (ENGOT-OV16) Recurrent ovarian cancer patients who responded to platinum-based chemotherapyProgression-Free Survival (PFS)Significantly prolonged PFS in patients with and without germline BRCA mutations
PRIMA (ENGOT-OV26/GOG-3012) First-line maintenance treatment of advanced ovarian cancerProgression-Free Survival (PFS)Demonstrated a significant improvement in PFS regardless of biomarker status

Experimental Protocols: PARP Inhibition Assay

The following is a representative protocol for an in vitro PARP inhibition assay to determine the potency of a compound like Niraparib.

Workflow Diagram

PARP_Assay_Workflow Experimental Workflow: In Vitro PARP Inhibition Assay Start Start Compound_Prep Prepare serial dilutions of Niraparib Start->Compound_Prep Incubate_1 Add Niraparib dilutions and incubate Compound_Prep->Incubate_1 Assay_Setup Add assay buffer, activated DNA, and PARP enzyme to microplate Assay_Setup->Incubate_1 Reaction_Start Initiate reaction with biotinylated NAD+ Incubate_1->Reaction_Start Incubate_2 Incubate to allow PARylation to occur Reaction_Start->Incubate_2 Detection Add streptavidin-HRP and chemiluminescent substrate Incubate_2->Detection Readout Measure luminescence on a plate reader Detection->Readout Analysis Calculate IC50 values Readout->Analysis End End Analysis->End

Caption: A typical workflow for determining the IC50 of a PARP inhibitor.

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of Niraparib in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer, activated DNA (which stimulates PARP activity), and recombinant human PARP-1 enzyme.

  • Compound Addition: Add the serially diluted Niraparib to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent PARP inhibitor as a positive control.

  • Reaction Initiation: Start the enzymatic reaction by adding a solution containing biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the PARylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent containing streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent HRP substrate. The streptavidin-HRP will bind to the biotinylated PAR chains.

  • Signal Readout: Measure the chemiluminescent signal using a microplate reader. The signal intensity is directly proportional to the amount of PARP activity.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%).

Conclusion and Future Outlook

The 3-(Piperidin-3-yl)benzamide scaffold, as exemplified by the clinical success of Niraparib, underscores the power of structure-based drug design in modern oncology. Niraparib's ability to exploit the synthetic lethal relationship between PARP inhibition and HR deficiency has provided a valuable therapeutic option for patients with difficult-to-treat cancers.

The future of PARP inhibitors is moving towards combination therapies, exploring their use with immunotherapy, anti-angiogenic agents, and other targeted therapies to overcome resistance and broaden their clinical utility. Further exploration of the 3-(Piperidin-3-yl)benzamide core and related scaffolds will undoubtedly continue to yield novel therapeutic agents for a range of diseases.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Orally Active Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • ZEJULA® (Niraparib) Prescribing Information. (2023). GlaxoSmithKline. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Niraparib. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]

  • Mirza, M. R., et al. (2016). Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer. The New England Journal of Medicine, 375(22), 2154–2164. [Link]

A Technical Guide to the 3-(Piperidin-3-yl)benzamide Moiety as a Core Scaffold for PARP Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the 3-(piperidin-3-yl)benzamide chemical scaffold as a foundational element in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. While not a widely commercialized inhibitor in its hydrochloride salt form, this core structure is integral to several clinical-stage and approved therapeutics, such as Niraparib. This document elucidates the mechanism of PARP inhibition, details the structure-activity relationship of the piperidinyl-benzamide pharmacophore, and provides field-proven, step-by-step protocols for the experimental validation of novel derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of novel cancer therapeutics targeting the DNA Damage Response (DDR) network.

Introduction: The Central Role of PARP in Genomic Integrity

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic stability.[1] They are responsible for detecting and initiating the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[1][3] This PARylation event serves as a scaffold, recruiting the necessary DNA repair machinery to the site of damage.[1][3]

In cancers with deficiencies in high-fidelity DNA double-strand break (DSB) repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival.[4] Inhibition of PARP in these homologous recombination-deficient (HRD) cells leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. Without a functional HR pathway to repair them, these DSBs lead to genomic collapse and cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[5][6][7]

Mechanism of Action: Beyond Catalytic Inhibition

Modern PARP inhibitors, including those built upon the 3-(piperidin-3-yl)benzamide scaffold, exert their cytotoxic effects through a dual mechanism:

  • Catalytic Inhibition : The inhibitor molecule competes with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP enzyme. This prevents the synthesis of PAR chains, thereby stalling the recruitment of the BER machinery.

  • PARP Trapping : This is now understood to be a major driver of cytotoxicity. After a PARP inhibitor binds to the active site, it induces a conformational change that strengthens the association between the PARP enzyme and the DNA break.[8] This "trapped" PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, leading to the formation of cytotoxic DSBs. The potency of a PARP inhibitor is often correlated with its ability to trap PARP on DNA.[2]

The following diagram illustrates the central role of PARP1 in DNA repair and the dual mechanisms of its inhibition.

PARP_Mechanism cluster_0 Standard DNA Repair (BER Pathway) cluster_1 Action of 3-(Piperidin-3-yl)benzamide Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 Binds to Break DNA_Repaired DNA Integrity Restored DNA_SSB->DNA_Repaired Inhibitor PARP Inhibitor (e.g., Niraparib) PARP1->DNA_SSB Releases after PARylation PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Catalyzes Synthesis Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP 2. Allosteric Change (PARP Trapping) NAD NAD+ NAD->PARP1 Substrate Repair_Complex DNA Repair Proteins (XRCC1, Polβ, LigIII) PAR->Repair_Complex Recruits Repair_Complex->DNA_SSB Repairs Break Inhibitor->PARP1 Replication_Fork Replication Fork Trapped_PARP->Replication_Fork Stalls Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Causes Collapse Cell_Death Synthetic Lethality in BRCA-mutant Cells DSB->Cell_Death Leads to

Caption: PARP1 signaling in DNA repair and mechanism of inhibition.

The 3-(Piperidin-3-yl)benzamide Pharmacophore

The design of potent PARP inhibitors often revolves around a core scaffold that mimics the nicotinamide portion of the NAD+ substrate. The 3-(piperidin-3-yl)benzamide structure has proven highly effective. Analysis of its role in inhibitors like Niraparib (MK-4827) reveals key interactions:

  • Benzamide Moiety : The carboxamide group forms critical hydrogen bonds within the nicotinamide-binding pocket of the PARP active site.

  • Piperidine Ring : This group often extends towards the solvent-exposed region and can be functionalized to modulate properties like solubility, cell permeability, and pharmacokinetic profile. The stereochemistry at the 3-position of the piperidine ring is often crucial for optimal binding and potency.[9]

The synthesis of such derivatives typically involves standard amide coupling reactions between a substituted benzoic acid and a 3-aminopiperidine derivative, which can be synthesized from starting materials like L-glutamic acid.[10]

Experimental Validation Protocols

Characterizing a novel compound based on the 3-(piperidin-3-yl)benzamide scaffold requires a tiered approach, moving from enzymatic assays to cell-based models.

Biochemical Validation: PARP1/2 Enzymatic Inhibition Assay

This initial screen determines the direct inhibitory effect of the compound on purified PARP enzyme activity. A colorimetric assay is a robust and high-throughput method.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is detected with streptavidin-HRP and a colorimetric substrate. A reduction in signal in the presence of the test compound indicates PARP inhibition.[11][12]

Step-by-Step Protocol (Adapted from commercial kits[11][13]):

  • Plate Preparation: Rehydrate histone-coated 96-well strip wells with 50 µL of 1X PARP Buffer for 30 minutes at room temperature. Aspirate the buffer.

  • Inhibitor Addition: Prepare serial dilutions of the test compound (e.g., from 1 nM to 10 µM) in 1X PARP Buffer. Add 10 µL of each dilution to the appropriate wells. Include a "no inhibitor" positive control and a known inhibitor (e.g., Olaparib or Veliparib) as a reference.

  • Enzyme Addition: Dilute purified human PARP1 or PARP2 enzyme to the working concentration (e.g., 0.5 U/15 µL) in 1X PARP Buffer. Add 15 µL to each well except the "Blank" or "No Enzyme" control. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Prepare a 2X PARP Cocktail containing biotinylated NAD+. Add 25 µL to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for PAR synthesis.

  • Washing: Wash the plate 2 times with 200 µL/well of PBS + 0.1% Triton X-100, followed by 2 washes with PBS to remove unreacted reagents.

  • Detection: Add 50 µL of Streptavidin-HRP (diluted 1:500 in Strep-Diluent) to each well. Incubate for 60 minutes at room temperature.

  • Substrate Addition: Wash the plate as in step 6. Add 50 µL of TACS-Sapphire™ colorimetric substrate. Incubate in the dark for 15-30 minutes.

  • Readout: Stop the reaction by adding 50 µL of 0.2 M HCl. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data to determine the IC50 value.

Enzymatic_Assay_Workflow A 1. Rehydrate Histone-Coated Plate B 2. Add Test Compound (Serial Dilutions) A->B C 3. Add PARP Enzyme B->C D 4. Add Biotinylated NAD+ Cocktail C->D E 5. Incubate (60 min) Allows PARylation D->E F 6. Wash Plate E->F G 7. Add Streptavidin-HRP F->G H 8. Wash Plate G->H I 9. Add Colorimetric Substrate H->I J 10. Read Absorbance (450 nm) & Calculate IC50 I->J

Caption: Workflow for the colorimetric PARP enzymatic assay.

Cellular Activity: γH2AX Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay provides visual, quantifiable evidence of a compound's downstream effect: the generation of DNA double-strand breaks. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is an early marker for DSBs.

Principle: Cells are treated with the PARP inhibitor, fixed, and permeabilized. A primary antibody specific for γH2AX is used to label the DSBs, followed by a fluorescently-labeled secondary antibody. The resulting fluorescent foci within the nucleus are imaged and counted.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., a BRCA-deficient cancer cell line like MDA-MB-436 or CAPAN-1) onto glass coverslips in a 12- or 24-well plate. Allow cells to adhere overnight to reach 50-70% confluency.[14]

  • Drug Treatment: Treat cells with the test compound at various concentrations (e.g., 10x the enzymatic IC50) for a defined period (e.g., 24 hours). Include a vehicle (DMSO) control and a positive control (e.g., Etoposide).

  • Fixation: Aspirate the media and wash once with PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[14]

  • Permeabilization: Wash cells three times with PBS. Permeabilize by adding 0.25-0.3% Triton X-100 in PBS and incubating for 10-30 minutes at room temperature.[8][14][15]

  • Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% goat serum in PBS) for 30-60 minutes.[3][8]

  • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody (e.g., 1:200 to 1:3000) in blocking buffer.[8][16] Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[8][14]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Add the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, diluted 1:200 to 1:1000) in blocking buffer.[3][16] Incubate for 1-2 hours at room temperature, protected from light.[14]

  • Counterstaining & Mounting: Wash three times with PBS. Add a drop of antifade mounting medium containing a nuclear counterstain (e.g., DAPI) onto a microscope slide.[8] Carefully invert the coverslip onto the drop.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software like ImageJ/Fiji.[8][14] An increase in foci indicates compound-induced DSBs.

Functional Outcome: Synthetic Lethality Assay

This assay confirms the compound's selective cytotoxicity in a genetically defined context, demonstrating the principle of synthetic lethality.

Principle: An isogenic pair of cell lines (one with functional BRCA, one with deficient BRCA) are treated with the compound. Cell viability is measured after several days. A potent PARP inhibitor will show significantly greater cytotoxicity (a lower IC50) in the BRCA-deficient cell line.[4]

Step-by-Step Protocol (MTT/SRB Assay):

  • Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells into separate 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well). Allow them to adhere overnight.[4]

  • Drug Treatment: Treat the cells with a range of compound concentrations (e.g., 0.01 nM to 50 µM) for 72-120 hours.[4][7] Include a vehicle-only control. For some protocols, a second dose of the drug is added after 72 hours.[5][7]

  • Fixation (for SRB Assay): Discard the media and fix cells with 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C. Wash plates five times with water and air dry.[5][7]

  • Staining/Reagent Addition:

    • For SRB Assay: Add Sulforhodamine B (SRB) solution and incubate for 30 minutes. Wash away unbound dye with 1% acetic acid.

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[4]

  • Readout:

    • For SRB Assay: Solubilize the bound dye with 10 mM Tris base. Read absorbance at ~510 nm.

    • For MTT Assay: Solubilize the formazan crystals with DMSO or a solubilization solution.[4] Read absorbance at ~570 nm.

  • Data Analysis: Normalize absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot viability versus drug concentration for each cell line to determine and compare their respective IC50 values.

Data Presentation and Interpretation

Quantitative data from the validation assays should be summarized for clear comparison. The table below provides representative data for established PARP inhibitors featuring a piperidinyl-benzamide or related core structure, which can serve as a benchmark for novel compounds.

CompoundTarget(s)Enzymatic Ki / IC50Cellular EC50Key CharacteristicsReference(s)
Veliparib (ABT-888) PARP1/2Ki: 5.2 nM (PARP1), 2.9 nM (PARP2)~2 nMConsidered a weaker PARP trapper; often used in combination therapies.[17][18][19]
Niraparib (MK-4827) PARP1/2IC50: 3.8 nM (PARP1), 2.1 nM (PARP2)~4 nMPotent PARP trapper with proven efficacy in BRCA-mutant tumors.[9]
Compound 6a PARP1IC50: 8.33 nMN/AA novel piperidine-based benzamide derivative with potent enzymatic inhibition.[20]
Compound 15d PARP1IC50: 12.02 nMN/AA novel piperidine-based benzamide derivative with potent enzymatic inhibition.[20]

Note: Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), and EC50 (half-maximal effective concentration) values are context-dependent and can vary between assay conditions.

Conclusion

The 3-(piperidin-3-yl)benzamide scaffold is a validated and highly valuable pharmacophore in the development of targeted PARP inhibitors. Its structural features enable potent enzymatic inhibition and the critical mechanism of PARP trapping. By employing a systematic validation cascade—from biochemical assays confirming on-target activity to cell-based assays demonstrating the downstream consequences of DNA damage and synthetic lethality—researchers can effectively characterize novel derivatives of this core structure. The protocols and benchmarks provided in this guide offer a robust framework for advancing new therapeutic candidates toward preclinical and clinical development, with the ultimate goal of expanding the arsenal of precision medicines for cancers harboring DNA repair deficiencies.

References

  • γH2AX immunofluorescence assay. (n.d.). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • Chen, J., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15(16), e5421. [Link]

  • Kruse, Z. A., et al. (2024). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Biochemical Journal, 481(6), 437–460. [Link]

  • Löbrich, M., et al. (2018). In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. Taylor & Francis Online. [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). ResearchGate. [Link]

  • Veliparib. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2025). bioRxiv. [Link]

  • ABT-888 (Veliparib). (n.d.). BPS Bioscience. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • PARP Assay Protocol. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. (n.d.). PMC. [Link]

  • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. (n.d.). Interchim. Retrieved March 7, 2026, from [Link]

  • HT Colorimetric PARP/Apoptosis Assay 96 Tests. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PMC. [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2025). PMC. [Link]

  • PARP1 Colorimetric Assay Kit - Data Sheet. (n.d.). Retrieved March 7, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (n.d.). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • (A) Cell viability assay shown for cells versus screened inhibitors... (n.d.). ResearchGate. [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). PMC. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. (n.d.). ResearchGate. [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. (2021). STAR Protocols. [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). ResearchGate. [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. (2022). Assiut University. [Link]

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Physicochemical Characteristics and Analytical Profiling of 3-(Piperidin-3-yl)benzamide Hydrochloride: A Versatile Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In early-stage drug discovery, the selection of chemical building blocks dictates the trajectory of lead optimization. One such highly versatile intermediate is 3-(Piperidin-3-yl)benzamide hydrochloride (CAS: 2409589-71-3). This compound strategically combines two privileged pharmacophores: a piperidine ring and a benzamide moiety.

The causality behind selecting this specific scaffold lies in its dual-action binding potential. The benzamide group is a well-documented hydrogen bond donor/acceptor, frequently deployed in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors. Conversely, the piperidine ring introduces a basic, sp³-hybridized nitrogen that enhances aqueous solubility and allows for salt-bridge formation with acidic residues in solvent-exposed regions of target proteins.

Physicochemical Properties

Understanding the physicochemical baseline of 3-(Piperidin-3-yl)benzamide hydrochloride is critical for downstream assay development. The choice of a hydrochloride salt over the free base is deliberate: the free secondary amine of piperidine is prone to oxidative degradation and can complicate purification due to its high polarity. The HCl salt mitigates these issues, locking the molecule into a stable, highly crystalline form that is readily soluble in aqueous buffers.

Table 1: Key Quantitative Physicochemical Parameters

ParameterValueScientific Rationale / Implication
CAS Number 2409589-71-3Unique identifier for the HCl salt form ().
Molecular Formula C₁₂H₁₆N₂O · HClRepresents the protonated piperidine and chloride counterion.
Molecular Weight 240.73 g/mol Low molecular weight ensures high ligand efficiency (LE) when elaborated.
pKa (Piperidine NH) ~11.1Protonated at physiological pH (7.4), ensuring high aqueous solubility ([1]).
pKa (Amide NH) ~14.5Remains neutral under physiological conditions, acting as a stable H-bond donor ([2]).
LogP (Predicted) < 1.0 (Salt form)Highly hydrophilic; ideal for oral bioavailability optimization.
Analytical Characterization Workflows

To ensure the scientific integrity of any screening cascade, the building block must be rigorously authenticated. Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk. Below is the self-validating protocol I mandate for structural and purity confirmation.

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • RP-HPLC Analysis: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The acidic mobile phase suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic piperidine moiety.

  • Mass Spectrometry (ESI-MS): Operate in positive electrospray ionization (ESI+) mode. You should observe the [M+H]⁺ ion at m/z 205.1 (corresponding to the free base C₁₂H₁₆N₂O). The chloride counterion will not be visible in positive mode.

  • Nuclear Magnetic Resonance (¹H-NMR): Dissolve 5 mg in DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because the HCl salt is insoluble in non-polar halogenated solvents. The broad singlet of the protonated piperidine NH₂⁺ will appear downfield (~8.5-9.0 ppm), confirming the salt form.

AnalyticalWorkflow Start Compound Receipt 3-(Piperidin-3-yl)benzamide HCl Solubility Solubility Profiling (Aqueous vs Organic) Start->Solubility Step 1 Chromatography RP-HPLC Analysis (Purity & Degradation) Solubility->Chromatography Step 2 Spectroscopy NMR & LC-MS (Structural Confirmation) Chromatography->Spectroscopy Step 3 Thermal DSC / TGA (Polymorphism & Hydration) Spectroscopy->Thermal Step 4 Release Certificate of Analysis (CoA Generation) Thermal->Release Final Validation

Caption: Step-by-step analytical workflow for validating 3-(Piperidin-3-yl)benzamide HCl.

Pharmacophore Utility & Target Binding Mechanisms

In medicinal chemistry, the 3-substituted piperidine is a classic bioisostere for meta-substituted benzenes, introducing three-dimensionality (sp³ character) which has been statistically proven to improve clinical success rates.

When elaborated into a final drug candidate, the benzamide portion typically anchors the molecule in the target's active site. For instance, in PARP enzymes, the benzamide carbonyl oxygen accepts a hydrogen bond from a catalytic serine residue, while the amide NH donates a hydrogen bond to a backbone glycine. The piperidine ring, projecting outward, interacts with the solvent interface or forms a salt bridge with surface glutamic/aspartic acid residues.

Pharmacophore Scaffold 3-(Piperidin-3-yl)benzamide Benzamide Benzamide Moiety (H-Bond Donor/Acceptor) Scaffold->Benzamide Piperidine Piperidine Ring (Basic Amine, Solubilizing) Scaffold->Piperidine Target1 Target Active Site (e.g., PARP/HDAC) Benzamide->Target1 pi-pi stacking & H-bonds Target2 Solvent-Exposed Region (Enhanced Pharmacokinetics) Piperidine->Target2 Salt bridge & Solvation

Caption: Pharmacophore mapping of 3-(Piperidin-3-yl)benzamide to target protein domains.

Handling, Storage, and Stability Protocols

Despite the stabilizing effect of the hydrochloride salt, improper handling can lead to degradation, specifically hydrolysis of the primary amide under extreme pH or moisture absorption due to the hygroscopic nature of amine salts.

Step-by-Step Storage Protocol:

  • Desiccation: Store the bulk powder in a desiccator cabinet maintained at <10% relative humidity.

  • Temperature Control: Maintain storage temperatures at 2-8°C (refrigeration) for long-term stability. Causality: Lower temperatures reduce the kinetic energy available for ambient oxidative pathways.

  • Inert Atmosphere: Purge the primary container with Argon or ultra-pure Nitrogen before sealing. Causality: Displacing oxygen and atmospheric moisture prevents the formation of piperidine N-oxides and subsequent degradation.

  • Solution Handling: Once reconstituted in DMSO or aqueous buffers for biological assays, aliquot the solutions into single-use vials and freeze at -80°C. Avoid repeated freeze-thaw cycles, which can precipitate the compound and alter the effective assay concentration.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem. URL:[Link]

  • The Food Database. "Showing Compound Benzamide (FDB023373)." FooDB. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2331, Benzamide." PubChem. URL:[Link]

Sources

Methodological & Application

Application Note: In Vitro Assay Protocols for 3-(Piperidin-3-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Fragment-Based Drug Discovery and PARP-1 Target Engagement Workflows Audience: Researchers, scientists, and drug development professionals

Executive Summary & Pharmacological Context

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(Piperidin-3-yl)benzamide hydrochloride (CAS: 2409589-71-3) serves as a highly versatile chemical probe and foundational building block[1]. The compound is primarily utilized to target Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical to the DNA damage response (DDR)[2].

Mechanistic Causality: The efficacy of this fragment lies in its dual-motif structure. The benzamide moiety is a privileged pharmacophore that acts as a competitive inhibitor at the nicotinamide-binding pocket of the PARP-1 catalytic domain[3]. It mimics the endogenous NAD+ substrate, forming highly conserved hydrogen bonds with residues such as Gly863 and Ser904[4],[5]. Concurrently, the piperidine ring provides a basic amine (pKa ~9.5) that remains protonated at physiological pH. This ring extends into the solvent-exposed channel of the enzyme, allowing for critical salt-bridge interactions and serving as an optimal synthetic vector for lead optimization (e.g., attaching bulky groups to induce "PARP trapping")[6].

When PARP-1 is inhibited, unrepaired DNA single-strand breaks (SSBs) degenerate into double-strand breaks (DSBs) during replication. In tumors harboring BRCA1/2 mutations, the homologous recombination (HR) pathway is deficient, meaning these DSBs cannot be repaired, ultimately driving the cell into apoptosis—a paradigm known as synthetic lethality [7],[8].

MOA NAD NAD+ Substrate PARP1 PARP-1 Enzyme NAD->PARP1 Binds Nicotinamide Pocket PARylation PARylation of Target Proteins PARP1->PARylation Catalyzes PARP1->PARylation Inhibited Inhibitor 3-(Piperidin-3-yl)benzamide (Fragment Inhibitor) Inhibitor->PARP1 Competes with NAD+ DNA_Repair DNA Single-Strand Break Repair PARylation->DNA_Repair Promotes Cell_Survival Cell Survival (WT Cells) DNA_Repair->Cell_Survival Normal HR Repair Cell_Death Synthetic Lethality (BRCA-mut) DNA_Repair->Cell_Death Unrepaired SSBs -> DSBs

Diagram 1: Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-mutated cells.

Physicochemical Properties & Reagent Preparation

To ensure assay trustworthiness, reagent preparation must account for the physicochemical nature of the fragment. As a hydrochloride salt, it exhibits excellent aqueous solubility; however, for High-Throughput Screening (HTS), establishing a standardized DMSO stock is mandatory to prevent precipitation upon serial dilution.

Table 1: Reagent Preparation Guidelines
ParameterSpecification / ProtocolCausality / Rationale
Molecular Weight 240.73 g/mol Determines precise molarity calculations.
Primary Target PARP-1 (Nicotinamide pocket)Competes directly with NAD+[3].
Stock Solution 10 mM in anhydrous DMSOAnhydrous DMSO prevents hydrolysis and maintains fragment stability over multiple freeze-thaw cycles.
Working Buffer 50 mM Tris-HCl (pH 8.0)Maintains the piperidine nitrogen in its protonated, active state for optimal target binding.

Protocol 1: PARP-1 Enzymatic Inhibition Assay (Biochemical)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the fragment against recombinant human PARP-1. Causality: This cell-free assay isolates the direct thermodynamic binding of the fragment to the enzyme. We utilize a colorimetric/fluorometric format that measures the incorporation of biotinylated NAD+ onto immobilized histones.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microplates with 50 µL of histone solution (1 mg/mL) overnight at 4°C. Wash 3x with PBS-T (0.1% Triton X-100) to remove unbound histones.

  • Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

    • Expert Insight: DTT maintains reducing conditions for critical cysteine residues, while Tween-20 prevents non-specific fragment aggregation—a primary driver of false positives in FBDD.

  • Enzyme & Inhibitor Pre-incubation: Add 0.5 Units of recombinant human PARP-1 and varying concentrations of 3-(Piperidin-3-yl)benzamide (0.1 µM to 100 µM) to the wells. Incubate for 30 minutes at room temperature.

    • Expert Insight: Pre-incubation allows the low-affinity fragment to reach thermodynamic binding equilibrium in the nicotinamide pocket before the introduction of the competing substrate.

  • Reaction Initiation: Add 50 µM NAD+ (spiked with 10% biotinylated NAD+) and 10 µg/mL activated herring sperm DNA.

    • Expert Insight: PARP-1 is strictly DNA-dependent; the activated DNA provides the single-strand breaks required to trigger the allosteric conformational shift that opens the catalytic domain[2].

  • Detection: Incubate for 1 hour. Wash 3x, add Streptavidin-HRP (1:1000), and develop with a chemiluminescent substrate. Quantify luminescence to calculate the IC50.

Protocol 2: Cellular PARylation Assay (Target Engagement)

Objective: Verify that the fragment successfully penetrates the lipid bilayer and inhibits intracellular PARP-1 in a physiological environment. Causality: Treating cells with hydrogen peroxide (H₂O₂) induces massive oxidative DNA damage, hyperactivating PARP-1 to rapidly synthesize poly(ADP-ribose) (PAR) polymers. Western blotting for these polymers provides direct proof of target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with 3-(Piperidin-3-yl)benzamide (10 µM, 50 µM, 100 µM) or Olaparib (1 µM, positive control) for 2 hours.

  • Stimulation: Spike wells with 10 mM H₂O₂ for exactly 10 minutes.

    • Expert Insight: PARylation is a highly transient, acute response. Extended H₂O₂ exposure (>15 mins) leads to the rapid degradation of PAR chains by endogenous Poly(ADP-ribose) glycohydrolase (PARG), resulting in false-negative target engagement signals.

  • Lysis: Wash immediately with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease inhibitors and 1 µM ADP-HPD (a PARG inhibitor).

    • Expert Insight: Including a PARG inhibitor in the lysis buffer is critical to prevent the degradation of the PAR polymer during sample processing.

  • Detection: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., 10H).

Protocol 3: Synthetic Lethality Cell Viability Assay

Objective: Assess the selective cytotoxicity of the fragment in Homologous Recombination Deficient (HRD) cells. Causality: By comparing isogenic cell lines (BRCA-wildtype vs. BRCA-mutant), we isolate the synthetic lethal phenotype, proving that the compound's toxicity is mechanism-based rather than off-target[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed isogenic DLD-1 BRCA2 WT and DLD-1 BRCA2-/- cells at a low density of 1,000 cells/well in 96-well plates.

    • Expert Insight: Low seeding density is mandatory. Synthetic lethality requires cells to undergo multiple rounds of replication for trapped PARP/SSBs to convert into fatal DSBs. Overconfluent cells will arrest in G1, masking the synthetic lethal effect.

  • Dosing: Apply a 6-point dose-response curve of the fragment (up to 200 µM).

  • Incubation: Incubate for 6 to 7 days without media changes.

  • Readout: Add CellTiter-Glo® reagent to quantify intracellular ATP (a proxy for metabolically active cells). Calculate the EC50 shift between the WT and BRCA2-/- lines.

Workflow Prep Compound Prep (10 mM in DMSO) Biochem PARP-1 Enzymatic Assay (IC50 Determination) Prep->Biochem Dilution Cellular Cellular PARylation (Target Engagement) Biochem->Cellular Active Hits Viability BRCA-mut Viability (Synthetic Lethality) Cellular->Viability Validated Target Hit Hit Expansion (FBDD) Viability->Hit Lead Opt

Diagram 2: High-throughput screening workflow for fragment-based drug discovery.

Data Presentation & Quality Control

To ensure a self-validating system, every assay must be benchmarked against a known clinical PARP inhibitor (e.g., Olaparib) and evaluated using the Z'-factor to confirm HTS readiness. Because 3-(Piperidin-3-yl)benzamide is a fragment (MW < 300), its absolute potency will be lower than mature drugs, but its ligand efficiency (LE) remains high.

Table 2: Expected Assay Metrics & Quality Control Parameters
Assay TypePositive Control (Olaparib)Expected Fragment RangeQC Metric (Target Z'-factor)
PARP-1 Enzymatic IC50 ~ 5 nMIC50: 1 µM – 50 µM> 0.6 (Excellent HTS window)
Cellular PARylation IC50 ~ 10 nMIC50: 10 µM – 100 µM> 0.5 (Clear Western Blot shift)
Viability (BRCA-mut) EC50 ~ 50 nMEC50: > 50 µM> 0.5 (Robust luminescence)

References

  • Lord CJ, Ashworth A. PARP inhibitors: Synthetic lethality in the clinic. Science. 2017 Mar 17;355(6330):1152-1158.[7] URL:[Link]

  • Lord CJ, Ashworth A. PARP inhibitors: Synthetic lethality in the clinic. Science. 2017 Mar 17;355(6330):1152-1158.[8] URL:[Link]

  • Lord CJ, Ashworth A. PARP inhibitors: Synthetic lethality in the clinic. Science. 2017 Mar 17;355(6330):1152-1158.[2] URL:[Link]

  • Velagapudi UK, et al. Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020). Expert Opin Ther Pat. 2021.[6] URL:[Link]

  • Papeo G, et al. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. J Med Chem. 2015.[1] URL:[Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. 2024.[4] URL:[Link]

  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme. LJMU.[3] URL:[Link]

  • Venkannagari H, et al. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. J Med Chem. 2021.[5] URL:[Link]

Sources

Application Notes and Protocols for 3-(Piperidin-3-yl)benzamide Hydrochloride and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Leveraging PARP Inhibition with Niraparib (MK-4827)

Introduction: From a Core Scaffold to a Potent Anti-Cancer Agent

The compound 3-(Piperidin-3-yl)benzamide hydrochloride represents a foundational chemical scaffold. While this specific hydrochloride salt is not extensively documented as a standalone therapeutic, its core structure is integral to the development of highly potent anti-cancer agents. The most notable of these is Niraparib (MK-4827) , an orally bioavailable and highly selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] This guide will focus on the applications of Niraparib, as the primary and clinically relevant iteration of the 3-(Piperidin-3-yl)benzamide core in oncology.

Niraparib has garnered significant attention for its efficacy in treating cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2] Its primary application is in the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who have responded to platinum-based chemotherapy.[3][4]

Mechanism of Action: Exploiting Synthetic Lethality

Niraparib's anti-tumor activity is rooted in the concept of "synthetic lethality".[5] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, a process in which PARP enzymes play a crucial role.[6] When PARP is inhibited by Niraparib, these SSBs are not repaired and, during DNA replication, they are converted into more cytotoxic double-strand breaks (DSBs).

In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with defects in the HR pathway, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[1] This selective killing of cancer cells with deficient DNA repair pathways, while sparing normal cells, is the essence of synthetic lethality.[5]

Signaling Pathway of PARP Inhibition by Niraparib

The following diagram illustrates the mechanism of action of Niraparib in cancer cells with deficient homologous recombination repair.

Niraparib_Mechanism_of_Action Mechanism of PARP Inhibition by Niraparib cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP Enzyme DNA_SSB_Normal->PARP_Normal recruits BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal activates DNA_Repair_Normal DNA Repaired BER_Normal->DNA_Repair_Normal results in DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP Enzyme DNA_SSB_Cancer->PARP_Cancer recruits Niraparib Niraparib (MK-4827) Niraparib->PARP_Cancer inhibits BER_Blocked BER Blocked PARP_Cancer->BER_Blocked cannot activate Replication_Fork Replication Fork Collapse BER_Blocked->Replication_Fork leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB causes HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis results in

Caption: PARP inhibition by Niraparib in HR-deficient cancer cells.

Quantitative Data Summary

The following table summarizes key quantitative data for Niraparib (MK-4827) from preclinical studies.

ParameterValueCell Lines/ModelReference
IC50 (PARP1) 3.8 nMEnzyme Assay[2][7]
IC50 (PARP2) 2.1 nMEnzyme Assay[2][7]
EC50 (Whole Cell) 4 nMWhole Cell Assay[7]
CC50 (BRCA1/2 mutant cells) 10-100 nMIn Vitro Proliferation Assay[2][7]
In Vivo Efficacy (TGI) 62%Intracranial Tumor Model (45 mg/kg daily)[3]
In Vivo Efficacy (TGI) 53%Subcutaneous Capan-1 Tumor Model (45 mg/kg daily)[3]

TGI: Tumor Growth Inhibition

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of Niraparib in both in vitro and in vivo settings.

In Vitro Protocol: Cell Viability Assay

This protocol details the steps to determine the cytotoxic effect of Niraparib on cancer cell lines, particularly comparing those with and without BRCA mutations.

1. Cell Line Selection and Culture:

  • Select a panel of cell lines, including at least one BRCA-mutant line (e.g., CAPAN-1, MDA-MB-436) and one BRCA-wildtype line (e.g., MCF-7, A549).

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of Niraparib (MK-4827) in a suitable solvent, such as DMSO, at a concentration of 10 mM.

  • Serially dilute the stock solution to create a range of working concentrations (e.g., from 1 nM to 10 µM).

3. Cell Seeding:

  • Harvest cells and perform a cell count.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells per well) and allow them to adhere overnight.

4. Treatment:

  • The following day, remove the culture medium and add fresh medium containing the various concentrations of Niraparib. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

5. Incubation:

  • Incubate the treated cells for a period of 72 to 120 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

6. Viability Assessment:

  • Assess cell viability using a standard method such as the MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue®). Follow the manufacturer's instructions for the chosen assay.

  • Read the absorbance or fluorescence using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the data and determine the IC50 value (the concentration of Niraparib that inhibits cell growth by 50%) using non-linear regression analysis.

In Vivo Protocol: Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of Niraparib in a mouse xenograft model.

1. Animal Model and Cell Implantation:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 CAPAN-1 cells) into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Drug Formulation and Administration:

  • Formulate Niraparib for oral administration in a suitable vehicle.

  • Administer Niraparib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily). The control group should receive the vehicle only.

4. Monitoring and Efficacy Assessment:

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Continue treatment for a specified period (e.g., 21-28 days).

5. Endpoint and Tissue Collection:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tissues can be collected for further analysis (e.g., immunohistochemistry for PARP activity).

6. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Statistically analyze the differences in tumor volume and weight between the groups.

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical preclinical workflow for evaluating a PARP inhibitor like Niraparib.

Preclinical_Workflow_PARP_Inhibitor Preclinical Evaluation Workflow for Niraparib cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture Cell Line Culture (BRCAwt vs BRCAmut) cell_seeding 96-Well Plate Seeding cell_culture->cell_seeding compound_prep Niraparib Preparation (Serial Dilutions) treatment Cell Treatment compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (MTT/MTS) treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination xenograft_model Xenograft Model Initiation (Cell Implantation) ic50_determination->xenograft_model Proceed if potent tumor_growth Tumor Growth Monitoring xenograft_model->tumor_growth randomization Randomization of Mice tumor_growth->randomization drug_admin Oral Administration of Niraparib randomization->drug_admin efficacy_monitoring Tumor Volume & Body Weight Monitoring drug_admin->efficacy_monitoring endpoint_analysis Endpoint Analysis (Tumor Excision & Weight) efficacy_monitoring->endpoint_analysis

Caption: A typical preclinical workflow for evaluating Niraparib.

Conclusion

Niraparib (MK-4827), a potent PARP inhibitor derived from the 3-(Piperidin-3-yl)benzamide scaffold, represents a significant advancement in targeted cancer therapy. Its mechanism of action, which exploits the synthetic lethality in DNA repair-deficient tumors, has shown considerable promise in both preclinical and clinical settings. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for designing and executing robust experiments to further explore the therapeutic potential of this important class of anti-cancer agents.

References

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(7), 7240–7250. Available at: [Link]

  • Stover, E. H., & Konstantinopoulos, P. A. (2023). Niraparib (MK-4827) is an Orally Active PARP1/PARP2 Inhibitor for Cancer Research. Targeted Oncology. Available at: [Link]

  • Moore, K. N., & Mirza, M. R. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Drugs, 81(12), 1367–1383. Available at: [Link]

  • Sandhu, S. K., et al. (2013). First-in-human trial of a poly(ADP-ribose) polymerase (PARP) inhibitor MK-4827 in advanced cancer patients (pts) with antitumor activity in BRCA-deficient and sporadic ovarian cancers. Journal of Clinical Oncology, 31(15_suppl), 2509-2509. Available at: [Link]

  • George, E., et al. (2016). Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models: Relevance of BRCA mutations, HRD status and other biomarkers. Cancer Research, 76(14_Supplement), 4353-4353. Available at: [Link]

  • Wang, L., et al. (2014). Niraparib (MK-4827), a novel poly(ADP-Ribose) polymerase inhibitor, radiosensitizes human lung and breast cancer cells. Oncotarget, 5(14), 5312–5323. Available at: [Link]

  • Smith, M. A., et al. (2015). Poly (ADP-Ribose) Polymerase Inhibitor MK-4827 together with Radiation as a Novel Therapy for Metastatic Neuroblastoma. Anticancer Research, 35(4), 1973-1982. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. Available at: [Link]

Sources

Application Notes & Protocols: The Role of 3-(Piperidin-3-yl)benzamide Hydrochloride as a PARP-1 Inhibitor in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(Piperidin-3-yl)benzamide hydrochloride, a representative Poly (ADP-ribose) polymerase (PARP) inhibitor, in the context of neuroscience research. This document provides an in-depth exploration of its mechanism of action, detailed protocols for in vitro and in vivo applications, and guidance on data interpretation, grounded in established scientific principles.

Introduction: Targeting Parthanatos in Neurological Disorders

The piperidine-benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. 3-(Piperidin-3-yl)benzamide hydrochloride represents a class of small molecules designed to inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.

PARP-1 is a critical nuclear enzyme that acts as a primary sensor for DNA single-strand breaks.[1] Upon detecting DNA damage, PARP-1 initiates the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[2] This signaling event is crucial for recruiting DNA repair machinery to maintain genomic stability.[1]

However, in the context of significant neurological insults such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive DNA damage leads to the hyperactivation of PARP-1.[3][4] This uncontrolled activity rapidly depletes cellular energy reserves of NAD+ and ATP, culminating in a unique caspase-independent cell death pathway known as Parthanatos .[5][6] This process involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus to induce large-scale DNA fragmentation and cell death.[1][5]

Inhibiting PARP-1 with compounds like 3-(Piperidin-3-yl)benzamide hydrochloride presents a promising therapeutic strategy to halt this destructive cascade and preserve neuronal function. These inhibitors act by competing with the NAD+ binding site in the catalytic domain of PARP-1, thereby preventing PAR polymer synthesis and averting the catastrophic energy failure that leads to Parthanatos.[4]

Mechanism of Action: The PARP-1 Signaling Cascade in Neuronal Death

Understanding the underlying signaling pathway is paramount to designing robust experiments. Following a significant stressor (e.g., oxidative stress, excitotoxicity), the following cascade is initiated within a neuron:

  • DNA Damage: Reactive oxygen species (ROS) and reactive nitrogen species (RNS) cause extensive single-strand breaks in the nuclear DNA.

  • PARP-1 Hyperactivation: PARP-1 binds to the broken DNA strands and becomes hyperactivated.

  • PAR Polymer Synthesis: The activated PARP-1 consumes vast quantities of NAD+ to synthesize PAR polymers, which act as a death signal.[7]

  • Energy Crisis: The massive depletion of the NAD+ pool cripples cellular metabolism, leading to a sharp decline in ATP production.[5]

  • AIF Translocation: The energy failure and the PAR polymer signal trigger the release of AIF from the inner mitochondrial membrane.[5]

  • Cell Death (Parthanatos): AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, executing cell death independent of caspases.[6][7]

3-(Piperidin-3-yl)benzamide hydrochloride intervenes at step #3. By blocking the catalytic activity of PARP-1, it preserves the cellular NAD+ and ATP pools, prevents AIF release, and ultimately rescues the neuron from Parthanatos.

PARP_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 DNA_Damage DNA Damage (e.g., Oxidative Stress) PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Depletion PARP1->NAD PAR PAR Polymer Synthesis PARP1->PAR Consumes NAD+ ATP ATP Depletion (Energy Crisis) NAD->ATP AIF Mitochondrial AIF Release PAR->AIF Signals Death Parthanatos (Caspase-Independent Neuronal Death) AIF->Death Translocates to Nucleus Inhibitor 3-(Piperidin-3-yl)benzamide HCl (PARP Inhibitor) Inhibitor->PARP1 Blocks

The Parthanatos cell death pathway and the intervention point for PARP inhibitors.

Applications in Preclinical Neuroscience Models

PARP inhibitors have demonstrated significant neuroprotective potential across a range of preclinical models of neurological disorders.[8][9] The primary goal in these studies is to reduce neuronal loss and improve functional outcomes.

Neurological Disorder Model Typical Insult/Model Key Findings with PARP Inhibition Relevant Citations
Ischemic Stroke Middle Cerebral Artery Occlusion (MCAO)Reduced infarct volume, decreased neurological deficits, preservation of neurons in the penumbra.[5]
Traumatic Brain Injury (TBI) Controlled Cortical Impact (CCI)Attenuated neuronal loss, reduced microglia activation, and improved motor and cognitive function.[1]
Parkinson's Disease α-synuclein pre-formed fibrils (PFF) injectionPrevented neurodegeneration of dopaminergic neurons and ameliorated behavioral deficits.[8]
Huntington's Disease 3-Nitropropionic acid (3-NP) administrationReduced striatal neuronal loss and improved motor coordination and grip strength.[10]
Alzheimer's Disease Transgenic mouse models (e.g., 5xFAD)Reduced Aβ-induced PARP-1 activation, potentially mitigating downstream neurotoxicity.[8]
Amyotrophic Lateral Sclerosis (ALS) TDP-43 proteinopathy modelsPrevented the formation of harmful TDP-43 protein clumps in cultured cells.[11]

Compound Handling and Preparation

Proper handling and preparation are critical for reproducible results.

Physicochemical Properties

PropertyValueSource/Notes
Molecular Formula C₁₂H₁₇ClN₂O-
Appearance White to off-white solidGeneral observation for similar compounds.
Solubility Soluble in DMSO (~25 mg/mL) and Ethanol (~10 mg/mL). Limited solubility in aqueous buffers like PBS (~3 mg/mL).[12]
Storage Store as a solid at room temperature in a dry, well-ventilated area. Stock solutions in DMSO can be stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[13][14]

Preparation of Stock Solution (10 mM)

  • Rationale: A high-concentration stock in an organic solvent like DMSO is necessary due to the compound's limited aqueous solubility. This allows for minimal solvent concentration in the final experimental medium.

  • Calculate the mass of 3-(Piperidin-3-yl)benzamide hydrochloride needed for your desired volume (Molecular Weight will be provided by the supplier).

  • Aseptically weigh the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, anhydrous DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot into smaller volumes to prevent contamination and degradation from multiple freeze-thaw cycles. Store at -20°C.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

  • In case of contact with eyes or skin, flush immediately with copious amounts of water.[14][16]

  • Refer to the supplier-provided Material Safety Data Sheet (MSDS) for complete safety information.

Experimental Protocols

The following protocols provide a validated framework for assessing the neuroprotective efficacy of 3-(Piperidin-3-yl)benzamide hydrochloride.

Protocol 1: In Vitro Neuroprotection Assay in a Neuronal Cell Culture Model
  • Objective: To determine the dose-dependent ability of the compound to protect cultured neurons from death induced by an excitotoxic or oxidative insult.

  • Causality: This assay directly tests if inhibiting PARP-1 can prevent neuronal death caused by a stimulus known to induce DNA damage. A positive result provides strong evidence for a direct neuroprotective effect.

In_Vitro_Workflow Start Start Seed 1. Seed Neurons on Coated Plates Start->Seed Culture 2. Culture Cells (e.g., 7-10 days for primary neurons) Seed->Culture Pretreat 3. Pre-treat with Compound (Dose-Response) Culture->Pretreat Insult 4. Apply Neurotoxic Insult (e.g., NMDA or H₂O₂) Pretreat->Insult Incubate 5. Incubate (e.g., 24 hours) Insult->Incubate Assay 6. Assess Cell Viability (MTT or LDH Assay) Incubate->Assay Analyze 7. Data Analysis (Calculate % Viability, Plot Dose-Response) Assay->Analyze End End Analyze->End

Experimental workflow for the in vitro neuroprotection assay.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).[17]

  • Culture medium (e.g., Neurobasal medium with B-27 supplement).[17]

  • Coated culture plates (e.g., Poly-D-Lysine coated 96-well plates).

  • 3-(Piperidin-3-yl)benzamide hydrochloride stock solution (10 mM in DMSO).

  • Neurotoxic agent (e.g., N-Methyl-D-aspartate (NMDA) or hydrogen peroxide (H₂O₂)).

  • Cell viability assay kit (e.g., MTT or LDH cytotoxicity assay).

  • Phosphate-buffered saline (PBS).

Step-by-Step Methodology:

  • Cell Seeding: Plate neurons at an appropriate density (e.g., 50,000 cells/well in a 96-well plate) and culture until mature (for primary neurons, typically 7-10 days in vitro).[17]

  • Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in fresh culture medium to achieve final concentrations (e.g., 1 nM to 10 µM). Crucially, ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic (typically ≤ 0.1%).

  • Pre-treatment: Carefully remove half of the medium from each well and replace it with the medium containing the compound dilutions or vehicle (DMSO). Incubate for 1-2 hours.

  • Experimental Groups (Self-Validation):

    • Control: Cells treated with vehicle only, no insult.

    • Vehicle + Insult: Cells treated with vehicle, followed by the neurotoxic insult.

    • Compound + Insult: Cells pre-treated with various concentrations of the compound, followed by the insult.

  • Induce Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM NMDA for 24h or 50 µM H₂O₂ for 6h) to the appropriate wells.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the duration of the insult.

  • Assess Viability: After incubation, measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., MTT or LDH).

  • Data Analysis:

    • Normalize the data: Set the viability of the "Control" group to 100% and the "Vehicle + Insult" group as the baseline for protection.

    • Calculate "% Neuroprotection" for each compound concentration.

    • Plot the results as a dose-response curve and calculate the EC₅₀ (the concentration at which 50% of the maximum neuroprotective effect is observed).

Protocol 2: In Vivo Efficacy in a 3-NP Model of Huntington's Disease
  • Objective: To evaluate the ability of the compound to mitigate behavioral deficits and reduce neuronal damage in a chemically-induced rodent model of Huntington's disease.

  • Causality: The neurotoxin 3-Nitropropionic acid (3-NP) induces striatal neurodegeneration through mechanisms that involve oxidative stress and PARP-1 hyperactivation. This model tests whether systemic administration of a PARP inhibitor can penetrate the brain and exert a neuroprotective effect, leading to improved functional outcomes.

Materials:

  • Adult male Wistar rats or C57BL/6 mice.

  • 3-Nitropropionic acid (3-NP).

  • 3-(Piperidin-3-yl)benzamide hydrochloride.

  • Vehicle for administration (e.g., saline with 5% DMSO and 5% Tween 80).

  • Behavioral testing apparatus (e.g., Rotarod, grip strength meter, open field arena).

  • Histology reagents (e.g., paraformaldehyde, cresyl violet for Nissl staining).

Step-by-Step Methodology:

  • Acclimation and Grouping: Acclimate animals for at least one week. Randomly assign them to experimental groups (n=8-12 per group for statistical power).

  • Experimental Groups (Self-Validation):

    • Control: Vehicle for both compound and 3-NP.

    • 3-NP + Vehicle: Vehicle for the compound, plus 3-NP administration.

    • 3-NP + Compound: Administration of the compound plus 3-NP.

    • Compound Only: Administration of the compound, vehicle for 3-NP (to check for behavioral effects of the compound itself).

  • Dosing Regimen:

    • Administer 3-(Piperidin-3-yl)benzamide hydrochloride (e.g., 10 mg/kg, intraperitoneally) or vehicle once daily for a period of 15 days.[18]

    • From day 11 to day 14, administer 3-NP (e.g., 20 mg/kg, i.p.) 30 minutes after the compound/vehicle treatment.[10]

  • Behavioral Assessments: Conduct behavioral tests at baseline (before treatment) and at the end of the study (day 15).

    • Motor Coordination (Rotarod Test): Measure the latency to fall from a rotating rod. A longer latency indicates better motor coordination.[18]

    • Muscular Strength (Grip Strength Test): Measure the peak force exerted by the animal's forelimbs.[18]

    • Locomotor Activity (Open Field Test): Record the total distance traveled in an open arena to assess general activity levels.[18]

  • Tissue Collection and Analysis:

    • On day 15, after the final behavioral test, humanely euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Carefully dissect and collect the brains. Post-fix the brains and prepare for cryosectioning.

    • Perform Nissl staining on striatal sections to visualize and quantify neuronal loss. Healthy neurons will be well-defined and darkly stained, while damaged areas will show neuronal depletion.

Data Presentation Template

Group Rotarod Latency (s) Grip Strength (g) Striatal Neuron Count
ControlMean ± SEMMean ± SEMMean ± SEM
3-NP + VehicleMean ± SEMMean ± SEMMean ± SEM
3-NP + CompoundMean ± SEMMean ± SEMMean ± SEM

Data Interpretation & Troubleshooting

Observation Potential Cause Recommended Solution
In Vitro: No neuroprotection observed. Compound concentration too low; Insult too severe; Compound is inactive.Perform a wider dose-response curve. Titrate the concentration/duration of the neurotoxic insult to achieve ~50-60% cell death. Test a positive control PARP inhibitor (e.g., Olaparib).
In Vivo: No behavioral improvement. Poor brain penetration; Ineffective dose; Rapid metabolism of the compound.Confirm brain penetration via pharmacokinetic studies. Perform a dose-escalation study. Consider alternative routes of administration.
High variability in results. Inconsistent cell plating; Inconsistent 3-NP/compound administration; Animal stress.Practice consistent pipetting and cell counting. Ensure precise timing and injection volumes. Handle animals gently and consistently across all groups.
Compound precipitates in media. Concentration exceeds aqueous solubility.Ensure the final DMSO concentration is minimal but sufficient to maintain solubility. Do not store diluted aqueous solutions; prepare them fresh.

References

  • The role of Poly-ADP ribose polymerase (PARP) enzymes in chemotherapy-induced cognitive impairments – parallels with other neurodegenerative disorders. Frontiers in Pharmacology. [Link]

  • Direct phosphorylation and regulation of poly(ADP-ribose) polymerase-1 by extracellular signal-regulated kinases 1/2. Proceedings of the National Academy of Sciences. [Link]

  • Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases. International Journal of Molecular Sciences. [Link]

  • Poly(ADP-Ribose) Polymerase-1 Causes Mitochondrial Damage and Neuron Death Mediated by Bnip3. Journal of Neuroscience. [Link]

  • Poly(ADP-ribose) (PAR) polymer is a death signal. Proceedings of the National Academy of Sciences. [Link]

  • PARP-1 Inhibition Attenuates Neuronal Loss, Microglia Activation and Neurological Deficits after Traumatic Brain Injury. Journal of Neurotrauma. [Link]

  • PISA, a novel pharmacodynamic assay for assessing poly(ADP-ribose) polymerase (PARP) activity in situ. Journal of Neuroscience Methods. [Link]

  • PARP1-related signaling pathways in neurodegeneration. ResearchGate. [Link]

  • PARP inhibitors show promise for treating ALS and other brain disorders. Fierce Biotech. [Link]

  • PARP inhibitors show promise for treating and preventing brain disorders. Penn Today. [Link]

  • The role of Poly-ADP ribose polymerase (PARP) enzymes in chemotherapy-induced cognitive impairments - parallels with other neurodegenerative disorders. PubMed. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed. [Link]

  • Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Nutritional Neuroscience. [Link]

  • Europinidin Mitigates 3-NPA-Induced Huntington’s Disease Symptoms in Rats. MDPI. [Link]

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience. [Link]

  • The potential of PARP inhibitors in neuro-oncology. Oncotarget. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry. [Link]

  • Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization. Inflammopharmacology. [Link]

  • Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization. Research Square. [Link]

  • PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET. Loba Chemie. [Link]

  • Material Safety Data Sheet - Benzamidine hydrochloride. Cole-Parmer. [Link]

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. Journal of Medicinal Chemistry. [Link]

  • Predictive biomarkers for the efficacy of PARP inhibitors in ovarian cancer: an updated systematic review. ESMO Open. [Link]

  • Preparation of Neuronal Cultures for Super-Resolution Imaging. ONIonic. [Link]

  • Evaluation of brain pharmacokinetics (PK) and tumor growth inhibition of PARP inhibitors in mouse xenograft models using semi-mechanistic PK/pharmacodynamic (PD) modeling. ResearchGate. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Le Infezioni in Medicina. [Link]

  • Troxipide - Wikipedia. Wikipedia. [Link]

  • New Class of Molecules May Protect Brain from Stroke, Neurodegenerative Diseases. LSU Health New Orleans. [Link]

  • 3-fluoro-5-nitro-N-[(3R)-piperidin-3-yl]benzamide. PubChem. [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. [Link]

  • Cell-based assays for high-throughput screening. Nature Reviews Drug Discovery. [Link]

  • [Effects of 3,4,5-trimethoxy-N-(3-piperidyl) benzamide (KU-54) on the incorporation (excretion) of 14C-glucosamine in the gastric mucosa and the liver of rats]. PubMed. [Link]

  • What is the mechanism of Troxipide?. Patsnap Synapse. [Link]

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Application Note: 3-(Piperidin-3-yl)benzamide Hydrochloride for PARP Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 3-(Piperidin-3-yl)benzamide hydrochloride (CAS: 2409589-71-3)

Introduction & Pharmacological Rationale

The validation of novel oncological targets often requires robust tool compounds that can reliably perturb specific biochemical pathways. In the context of DNA Damage Response (DDR) pathways, Poly(ADP-ribose) polymerase 1 and 2 (PARP-1/2) remain pivotal targets. While advanced clinical PARP inhibitors (e.g., Olaparib, Niraparib) are highly potent, simpler pharmacophore models are frequently required for foundational target validation, structural biology studies, and baseline assay calibration[1].

3-(Piperidin-3-yl)benzamide hydrochloride serves as an ideal tool compound for these purposes. It represents a critical evolutionary step in medicinal chemistry from the classic, weak PARP inhibitor 3-aminobenzamide (3-AB)[2] to highly potent, complex clinical candidates like Niraparib (MK-4827), which incorporates the piperidin-3-yl moiety to enhance target affinity[3].

Structural Causality & Mechanism of Action

The efficacy of this tool compound is rooted in its bipartite structure:

  • The Benzamide Core: Mimics the nicotinamide moiety of NAD+ (the natural substrate of PARP). The amide group forms critical hydrogen bonds with the highly conserved Gly863 and Ser904 residues in the PARP1 catalytic domain, competitively inhibiting NAD+ binding[2][4].

  • The Piperidin-3-yl Ring: Unlike simple 3-substituted benzamides, the basic piperidine ring extends into the solvent-exposed cleft of the PARP active site. At physiological pH, the protonated amine can form salt bridges or engage in cation- π interactions, significantly increasing binding affinity[3]. The hydrochloride salt formulation ensures optimal aqueous solubility for in vitro assays.

By inhibiting PARP catalytic activity, the compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, blocking the recruitment of downstream DNA repair effectors. Furthermore, it induces PARP trapping , stabilizing the PARP-DNA complex at single-strand break (SSB) sites, which leads to replication fork collapse and synthetic lethality in homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants)[5][6].

PARP_Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Binding SSB->PARP1 NAD NAD+ Consumption PARP1->NAD PAR PARylation of Target Proteins NAD->PAR Repair Successful DNA Repair (Cell Survival) PAR->Repair Inhibitor 3-(Piperidin-3-yl)benzamide Block Catalytic Inhibition Inhibitor->Block Trap PARP-DNA Trapping Inhibitor->Trap Block->PAR DSB Double-Strand Break (DSB) Formation Block->DSB Trap->DSB HR HR Proficient (BRCA WT) Repair & Survival DSB->HR HRD HR Deficient (BRCA Mut) Synthetic Lethality DSB->HRD

Caption: Mechanism of PARP inhibition, PARP trapping, and synthetic lethality in HR-deficient cells.

Quantitative Profiling & Reference Data

To establish a self-validating assay system, researchers must benchmark 3-(Piperidin-3-yl)benzamide against known reference compounds. The table below summarizes the expected pharmacological profile based on its structural class[3][4][7].

Compound Class / NameTargetEnzymatic IC₅₀ (PARP1)PARP Trapping EfficiencyPrimary Application
3-Aminobenzamide (3-AB) PARP1/2~30 µMVery LowHistorical weak reference control
3-(Piperidin-3-yl)benzamide PARP1/2~0.5 - 5 µMModerateTool compound, fragment building block
Niraparib (MK-4827) PARP1/23.8 nMHighClinical therapeutic, positive control
AZD5305 PARP1 (Selective)< 1 nMExtremely HighNext-gen PARP1-selective trapping control

Experimental Protocols for Target Validation

The following protocols are engineered to validate PARP target engagement using 3-(Piperidin-3-yl)benzamide hydrochloride. They are designed with built-in causality checks to ensure data integrity.

Protocol A: In Vitro PARP1 Chemiluminescent Activity Assay

This assay measures the direct catalytic inhibition of PARP1. It relies on the incorporation of biotinylated NAD+ into PAR chains on immobilized histone proteins[8][9].

Scientific Rationale for Reagents:

  • Activated DNA: PARP1 is a DNA-dependent enzyme; it requires nicked or activated DNA to undergo allosteric changes that open its catalytic site[9].

  • DTT (Dithiothreitol): Maintains the critical cysteine residues (e.g., within the PARP zinc-finger domains) in a reduced state, preventing enzyme aggregation[9].

Assay_Workflow Step1 1. Plate Coating (Histone H4) Step2 2. Addition of PARP1 & Tool Compound Step1->Step2 Step3 3. Reaction Initiation (Biotin-NAD+ & DNA) Step2->Step3 Step4 4. Wash & Detection (Streptavidin-HRP) Step3->Step4 Step5 5. Chemiluminescent Readout Step4->Step5

Caption: Step-by-step workflow for the in vitro PARP1 chemiluminescent activity assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with 50 µL of 1x Histone H4 mixture. Incubate overnight at 4°C. Wash three times with PBST (PBS + 0.05% Tween-20) and block with 200 µL Blocking Buffer for 90 minutes at room temperature[9][10].

  • Compound Preparation: Dissolve 3-(Piperidin-3-yl)benzamide hydrochloride in molecular-grade water or DMSO. Prepare a 10-point serial dilution. Critical Note: Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations will denature PARP1 and artificially suppress activity[8][9].

  • Enzyme Addition: Dilute recombinant human PARP1 enzyme to 1 nM in 1x PARP Assay Buffer (containing 1 mM fresh DTT). Add 25 µL of the enzyme solution to each well.

  • Inhibitor Incubation: Add 5 µL of the diluted tool compound to the respective wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Prepare a Master Mix containing Biotinylated NAD+ and Activated DNA. Add 20 µL of this Master Mix to all wells to initiate PARylation. Incubate for 60 minutes at room temperature[9].

  • Detection: Wash the plate three times with PBST. Add 50 µL of Streptavidin-HRP (diluted 1:50 in Blocking Buffer) to each well. Incubate for 30 minutes.

  • Readout: Wash the plate thoroughly (four times). Add 100 µL of Chemiluminescent ECL Substrate and immediately read the luminescence using a microplate reader[9]. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (PARylation Western Blot)

While enzymatic assays prove direct binding, cellular assays validate that the compound can penetrate the cell membrane and engage the target in a complex physiological environment[1][11].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HeLa or BRCA-mutant DLD-1 cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence. Treat cells with varying concentrations of 3-(Piperidin-3-yl)benzamide (0.1 µM to 50 µM) for 2 hours.

  • DNA Damage Induction: To stimulate baseline PARylation, treat the cells with 1 mM hydrogen peroxide (H₂O₂) for 10 minutes prior to harvest[6]. Causality Note: H₂O₂ induces massive single-strand breaks, forcing rapid PARP1 hyperactivation. If the tool compound has engaged the target, it will block this H₂O₂-induced PAR spike.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease inhibitors and a PARG (Poly(ADP-ribose) glycohydrolase) inhibitor (e.g., PDD00017273). Causality Note: PARG rapidly degrades PAR chains; omitting the PARG inhibitor will result in false-negative PAR signals.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane. Probe with an anti-PAR monoclonal antibody (e.g., clone 10H) overnight at 4°C[11].

  • Normalization: Probe the same membrane for β -actin or Histone H3 as a loading control. Quantify the reduction in PAR smear intensity relative to the vehicle-treated control.

Protocol C: Fluorescence Polarization (FP) PARP Trapping Assay

PARP trapping is often more cytotoxic than catalytic inhibition alone. This assay quantifies the ability of the compound to lock PARP1 onto DNA[5].

Step-by-Step Methodology:

  • Reagent Setup: Use a 384-well black, flat-bottom microplate. Prepare a fluorescently labeled DNA oligonucleotide probe (e.g., Cy5-labeled nicked DNA)[5].

  • Complex Formation: Mix recombinant PARP1 (50 nM) with the Cy5-DNA probe (10 nM) in PARP assay buffer. Add serial dilutions of the tool compound. Incubate for 30 minutes.

  • Trapping Induction: Add 100 µM NAD+ to initiate the reaction. Causality Note: In the absence of an inhibitor, PARP1 utilizes NAD+ to auto-PARylate. The bulky negative charge of the PAR chains repels the DNA, causing PARP1 to dissociate, which lowers the Fluorescence Polarization (FP) signal. A trapping inhibitor prevents this auto-PARylation, keeping the large PARP1 protein bound to the small DNA probe, maintaining a high FP signal[5].

  • Measurement: Incubate for 60 minutes. Measure FP using a plate reader equipped with Cy5 excitation/emission filters. Calculate the trapping efficiency relative to a positive control (e.g., Niraparib).

Troubleshooting & Data Interpretation

  • High Background in Chemiluminescence: Often caused by insufficient washing after the Streptavidin-HRP step. Ensure vigorous washing and avoid cross-contamination between wells[8].

  • Lack of Cellular Efficacy Despite Enzymatic Potency: 3-(Piperidin-3-yl)benzamide hydrochloride is a salt. Depending on the pH of the culture media, its cell permeability might be lower than highly lipophilic clinical drugs. Ensure media pH is tightly controlled (pH 7.4) to maintain an appropriate ratio of the unprotonated free base for membrane diffusion[1].

  • Inconsistent PAR Western Blots: PAR is highly unstable. Ensure lysis is performed strictly on ice and that PARG inhibitors are freshly added to the lysis buffer[11].

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Piperidin-3-yl)benzamide Hydrochloride (Niraparib) Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 3-(Piperidin-3-yl)benzamide hydrochloride, a potent Poly(ADP-ribose) Polymerase (PARP) inhibitor more commonly known as Niraparib.[1][2] This document provides expert-driven troubleshooting advice and answers to frequently asked questions (FAQs) encountered during preclinical experimental workflows. Our goal is to empower you with the scientific rationale behind each step to ensure the integrity and reproducibility of your results.

Section 1: Compound Handling and Solution Preparation

Proper handling and preparation of your small molecule inhibitor are the foundation of any successful experiment. Issues at this stage can lead to inconsistent results and incorrect interpretations.

FAQ: My 3-(Piperidin-3-yl)benzamide hydrochloride is not fully dissolving. What solvent should I use, and what is the best practice for preparation?

Answer: This is a common issue stemming from selecting a suboptimal solvent or improper technique. 3-(Piperidin-3-yl)benzamide hydrochloride, like many hydrochloride salts, has specific solubility characteristics.

For creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. While data on this specific salt is limited, a related compound, benzamidine hydrochloride, is soluble in DMSO at approximately 25 mg/mL.[3]

Detailed Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Pre-Weigh Compound: Accurately weigh the required amount of 3-(Piperidin-3-yl)benzamide hydrochloride in a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Initial Mixing: Vortex the solution for 1-2 minutes at room temperature. You may still observe some particulate matter.

  • Sonication (Recommended): Place the tube in a water bath sonicator for 5-10 minutes. This provides mechanical energy to break up particulates and facilitate dissolution.

  • Gentle Warming (Optional): If sonication is insufficient, warm the solution to 37°C for 10-15 minutes, with intermittent vortexing. Avoid excessive heat, as it can degrade the compound.

  • Final Check: A properly prepared stock solution should be a clear, homogenous liquid with no visible precipitate.

For aqueous buffers used in final experimental dilutions (e.g., cell culture media, assay buffers), it is critical to dilute the DMSO stock solution significantly. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity or assay interference.

SolventTypical Stock ConcentrationNotes
DMSO 10-25 mg/mLRecommended for primary stock solutions.[3] Aliquot and store frozen.
Ethanol ~10 mg/mLLower solubility than DMSO. May be suitable for some applications.[3]
PBS (pH 7.2) ~3 mg/mLLow solubility. Not recommended for stock solutions but acceptable for final dilutions.[3]
FAQ: How should I store my stock solutions, and are they stable to freeze-thaw cycles?

Answer: The stability of your inhibitor is paramount for reproducible results.

  • Solid Compound: As a crystalline solid, the hydrochloride salt is stable at room temperature for extended periods (≥4 years for similar compounds).[3] However, for long-term storage, it is best practice to store it at 2-8°C, sealed and protected from moisture.

  • DMSO Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This minimizes the number of freeze-thaw cycles. While specific data for this compound is scarce, most small molecules in DMSO are stable for at least 3-6 months when stored this way. Avoid more than 3-5 freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions should be prepared fresh for each experiment from the frozen DMSO stock. It is not recommended to store aqueous solutions for more than one day, as they are more susceptible to degradation.[3]

Section 2: In Vitro and Cell-Based Assay Troubleshooting

In vitro experiments are crucial for determining the potency and mechanism of action of your compound. Inconsistent results can often be traced back to subtle variations in assay conditions.

The Scientific Rationale: PARP Inhibition and Synthetic Lethality

Niraparib is a potent inhibitor of PARP-1 and PARP-2 enzymes, which are critical for the repair of DNA single-strand breaks (SSBs).[1][2][4] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[4][5] In healthy cells, these DSBs can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately cell death.[6][7] This concept is known as synthetic lethality .[1][5]

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality. cluster_0 DNA Damage & Repair cluster_1 Niraparib Action DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) HR_Pathway Homologous Recombination (HR) (BRCA1/2 Proficient) DNA_DSB->HR_Pathway repaired by NHEJ_Pathway Error-Prone Repair (NHEJ) DNA_DSB->NHEJ_Pathway if HR deficient Cell_Viability Cell Survival HR_Pathway->Cell_Viability Apoptosis Apoptosis / Cell Death NHEJ_Pathway->Apoptosis Niraparib Niraparib (3-(Piperidin-3-yl)benzamide HCl) Niraparib->PARP inhibits

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

FAQ: My measured IC50 value for Niraparib is much higher than reported in the literature. What could be the cause?

Answer: A discrepancy in IC50 values is a frequent challenge. Literature values for Niraparib's IC50 are typically in the low nanomolar range (e.g., 2.1-3.8 nM in cell-free assays, 10-100 nM in BRCA-deficient cell lines).[2][8] An elevated IC50 can point to several factors:

  • Cell Line Authenticity and Passage Number:

    • Expertise: Cell lines can drift genetically over time. A high passage number may lead to the selection of resistant clones or loss of the specific mutation (e.g., BRCA deficiency) that confers sensitivity.

    • Troubleshooting: Always use low-passage, authenticated cell lines. If you suspect an issue, perform STR profiling to confirm the cell line's identity. Compare the response in your cell line to a known sensitive control line.

  • Assay Conditions:

    • Expertise: The conditions of your cell viability assay (e.g., CellTiter-Glo®, MTT) are critical. Incubation time with the compound, cell seeding density, and serum concentration in the media can all impact the apparent IC50.

    • Troubleshooting:

      • Incubation Time: A 48-72 hour incubation is standard for assessing cytotoxicity.[9] Shorter times may not be sufficient to observe the full effect.

      • Seeding Density: Ensure cells are in the exponential growth phase and do not become over-confluent by the end of the assay. Optimize seeding density for your specific cell line.

      • Serum Concentration: Serum contains growth factors that can influence cell proliferation and potentially interfere with drug activity. Maintain a consistent serum percentage across all experiments.

  • Compound Integrity:

    • Expertise: As discussed in Section 1, improper storage or handling can lead to compound degradation, reducing its effective concentration.

    • Troubleshooting: Prepare a fresh dilution from a new aliquot of your frozen DMSO stock. If the problem persists, consider purchasing a new lot of the compound.

IC50_Troubleshooting Troubleshooting workflow for unexpected IC50 values. Start High IC50 Value Observed Check_Compound Check Compound Integrity (Fresh Aliquot/Dilution) Start->Check_Compound Result_Improved IC50 in Expected Range? Check_Compound->Result_Improved Check_Cells Verify Cell Line (Authentication, Passage #) Result_Improved2 IC50 in Expected Range? Check_Cells->Result_Improved2 Check_Assay Review Assay Protocol (Time, Density, Serum) Result_Improved3 IC50 in Expected Range? Check_Assay->Result_Improved3 Result_Improved->Check_Cells No Success Problem Solved Result_Improved->Success Yes Result_Improved2->Check_Assay No Result_Improved2->Success Yes Result_Improved3->Success Yes Contact_Support Further Investigation Needed Result_Improved3->Contact_Support No

Caption: Troubleshooting workflow for unexpected IC50 values.

FAQ: How can I confirm that the cytotoxicity I'm observing is specifically due to PARP inhibition?

Answer: This is an excellent question that addresses target engagement and mechanism of action. Observing cell death is not enough; you must verify that the compound is working as intended.

Protocol for Measuring PARP Activity (Pharmacodynamic Marker):

A common method to confirm PARP inhibition is to measure the levels of poly(ADP-ribose) (PAR), the product of PARP enzyme activity, in cell lysates.

  • Cell Treatment: Treat your cells with Niraparib (at a concentration near the IC50) and a vehicle control (DMSO) for a short period (e.g., 2-4 hours).

  • Induce DNA Damage: Introduce a DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate) to stimulate PARP activity.

  • Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for your chosen detection method.

  • PAR Detection: Quantify PAR levels using a specialized ELISA kit (e.g., Trevigen HT PARP in vivo Pharmacodynamic Assay II) or by Western blot using an anti-PAR antibody.[8]

  • Analysis: A successful experiment will show a high PAR signal in the "vehicle + DNA damage" group and a significantly reduced PAR signal in the "Niraparib + DNA damage" group, confirming that the drug is inhibiting the enzyme.

Section 3: In Vivo Study Considerations

Transitioning to in vivo models introduces new variables that must be carefully controlled.

FAQ: What is a suitable vehicle for oral administration of Niraparib in mice, and what dose is typically used?

Answer: For in vivo studies, the compound must be formulated in a vehicle that is safe for the animal and ensures adequate bioavailability.

  • Recommended Vehicle: A common and effective vehicle for oral gavage of Niraparib in mouse models is 0.5% methylcellulose in water .[8][10][11] This forms a suspension that is well-tolerated.

  • Dosing: Dosing can vary significantly based on the tumor model and study endpoint. Preclinical studies have reported effective daily oral doses ranging from 25 mg/kg to 75 mg/kg in mice.[10] It is always recommended to perform a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model before commencing efficacy studies. Monitor animal body weight closely, as weight loss can indicate toxicity.[10]

FAQ: My compound shows great efficacy in vitro but weak or no activity in my mouse xenograft model. What could be wrong?

Answer: This is a classic challenge in drug development. Several factors could be at play:

  • Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue in the in vivo setting.

  • Pharmacodynamics (PD): The dose administered may not be sufficient to achieve the necessary concentration at the tumor site to effectively inhibit PARP.

  • Tumor Model Resistance: The in vivo tumor microenvironment is far more complex than a 2D cell culture. The tumor may have intrinsic or acquired resistance mechanisms that are not apparent in vitro.[12]

Troubleshooting Steps:

  • Conduct a PK/PD Study: Before a full efficacy study, administer a single dose of Niraparib to a small cohort of tumor-bearing mice. Collect plasma and tumor tissue at various time points (e.g., 1, 2, 4, 8, 24 hours post-dose).[10]

  • Analyze Drug Levels: Use LC-MS/MS to measure the concentration of Niraparib in the plasma and tumor. This will tell you if the drug is being absorbed and reaching its target.

  • Assess Target Engagement: In parallel, use the tumor lysates to measure PAR levels as described in Section 2. This will confirm if the drug concentration achieved in the tumor is sufficient to inhibit PARP activity. If PAR levels are not suppressed, you may need to increase the dose.

References

  • Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate?.
  • Jones, P., et al. (2015, March 11). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry - ACS Publications.
  • Liv Hospital. (2026, February 24). Niraparib tosylate monohydrate.
  • Oreate AI Blog. (2026, January 7). Clinical Applications of Niraparib (Zejula): Mechanism of Action, Indications, and Safety Management.
  • Sun, K., et al. (n.d.). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC.
  • Pyland, A. M., et al. (2019, June 4). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. Neuro-Oncology Advances | Oxford Academic.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • ChemScene. (n.d.). (r)-3-Fluoro-n-(piperidin-3-yl)benzamide hydrochloride.
  • Moore, K. N., et al. (2021, August 7). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PMC.
  • Frontiers. (n.d.). Niraparib-induced STAT3 inhibition increases its antitumor effects.
  • Food and Drug Administration. (2017, March 24). 208447Orig1s000 - accessdata.fda.gov.
  • Breast Cancer Now. (2024, May 7). Researchers identify what drives PARP inhibitor resistance in secondary breast cancer.

Sources

Technical Support Center: Optimizing Experimental Conditions for 3-(Piperidin-3-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a critical building block in modern drug discovery, 3-(Piperidin-3-yl)benzamide hydrochloride (CAS 2409589-71-3) is extensively utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other CNS-active agents. The benzamide moiety serves as a highly effective nicotinamide mimetic, while the piperidine ring offers a versatile site for structural diversification [1].

This guide is designed to help researchers troubleshoot common synthetic and biochemical bottlenecks, ensuring high-fidelity data and reproducible workflows.

Physicochemical Properties & Handling

Before initiating any synthetic or biological workflow, understanding the physical state of your intermediate is paramount. The hydrochloride salt form drastically alters the compound's solubility profile compared to its free-base counterpart.

Quantitative Data Summary

Table 1: Physicochemical & Solubility Profile

ParameterValue / ConditionPractical Implication
Molecular Weight 240.73 g/mol Crucial for accurate stoichiometric calculations.
Aqueous Solubility > 10 mg/mL (HCl salt)Excellent for direct use in aqueous buffers (if pH is controlled).
DMSO Solubility > 50 mg/mLIdeal for generating highly concentrated master stocks for HTS.
pKa (Piperidine NH) ~ 9.5Requires strong basic conditions (pH > 10) for complete free-basing.
Hygroscopicity Moderate to HighMust be stored in a desiccator to prevent water-weight miscalculations.

Synthetic Workflows & Troubleshooting (FAQ)

Q: I am observing low conversion rates during the N-alkylation of the piperidine ring. How can I optimize the yield?

Causality & Expert Insight: The secondary amine of the piperidine ring is protonated in the hydrochloride salt form, rendering it non-nucleophilic. If you use a weak base or an insufficient equivalent of a strong base, the amine remains partially protonated, stalling the reaction. Furthermore, using a sterically unhindered base like Triethylamine (TEA) can lead to competitive alkylation of the base itself.

Solution: Optimized N-Functionalization Protocol To ensure complete conversion, you must implement a robust free-basing step using a sterically hindered base prior to the addition of your electrophile.

Step-by-Step Methodology:

  • Dissolution: Suspend 3-(Piperidin-3-yl)benzamide HCl (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The steric bulk of DIPEA prevents it from acting as a competing nucleophile. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add your alkyl halide or acyl chloride (1.1 eq) dropwise to control the exothermic reaction and prevent over-alkylation.

  • Reaction Monitoring: Warm to room temperature and stir for 4–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Synthetic_Workflow A 3-(Piperidin-3-yl)benzamide HCl (Starting Material) B Free-Basing (DIPEA in DMF) A->B Step 1 C N-Functionalization (Electrophile Addition) B->C Step 2 D Aqueous Workup (LiCl Wash) C->D Step 3 E Target Compound (PARP Inhibitor Analog) D->E Step 4

Figure 1: Synthetic workflow for the N-functionalization of 3-(Piperidin-3-yl)benzamide HCl.

Biochemical Assay Optimization (FAQ)

Q: My IC₅₀ values in the PARP1 enzymatic assay are highly variable between runs. What is causing this inconsistency?

Causality & Expert Insight: Benzamide derivatives act as competitive inhibitors of NAD⁺ at the PARP1 catalytic site [2]. Because the inhibition is competitive, the apparent IC₅₀ is mathematically dependent on the concentration of NAD⁺ in your assay buffer (as dictated by the Cheng-Prusoff equation). If your NAD⁺ concentration fluctuates, or if it is set far above the Michaelis constant ( Km​ ), your IC₅₀ values will shift dramatically. Additionally, PARP1 requires damaged DNA for allosteric activation; degraded DNA will result in low basal enzyme activity, skewing the signal-to-background ratio [3].

Solution: Standardized PARP1 Inhibition Assay Protocol To create a self-validating system, you must strictly control substrate concentrations and include a known reference inhibitor (e.g., Olaparib) in every plate.

Table 2: Optimized PARP1 Biochemical Assay Parameters

Reagent / ParameterOptimized ConcentrationCausality / Function
PARP1 Enzyme 0.5 nMEnsures linear reaction kinetics over the assay duration.
Activated DNA 10 µg/mLActs as an essential allosteric activator of the PARP1 enzyme.
NAD⁺ Substrate 100 µMMatches the physiological Km​ , ensuring competitive binding accuracy.
Tween-20 0.01% (v/v)Prevents non-specific aggregation of the hydrophobic piperidine derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a fresh assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. Critical: DTT must be added fresh to maintain the enzyme's active site cysteines in a reduced state.

  • Compound Dilution: Prepare 3-fold serial dilutions of your synthesized 3-(Piperidin-3-yl)benzamide derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v).

  • Pre-Incubation: Add PARP1 enzyme (0.5 nM final) and activated sheared calf thymus DNA (10 µg/mL final). Incubate the enzyme-DNA-inhibitor complex for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Initiate the PARylation reaction by adding a mixture of unlabeled NAD⁺ (100 µM) and biotinylated NAD⁺ tracer.

  • Detection: After 60 minutes, stop the reaction with a generic PARP inhibitor (e.g., 10 µM Olaparib). Detect the incorporated biotin-poly(ADP-ribose) using a TR-FRET or luminescence-based streptavidin readout.

PARP_Pathway DNA DNA Single-Strand Break (Allosteric Activator) PARP1 PARP1 Recruitment & Activation DNA->PARP1 NAD NAD+ Binding (Substrate) PARP1->NAD PARylation PARylation & DNA Repair (Cell Survival) NAD->PARylation Normal Repair Pathway Inhibitor Benzamide Derivative (Competitive Inhibitor) Inhibitor->PARP1 Competes for NAD+ Pocket Trapping PARP-DNA Trapping (Synthetic Lethality / Cell Death) Inhibitor->Trapping Induces Trapping

Figure 2: Mechanism of PARP1 inhibition and DNA trapping by benzamide derivatives.

References

  • Discovery of AZD5305: A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications. Available at:[Link]

Technical Support Center: Solubilization and Handling of 3-(Piperidin-3-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling small-molecule hydrochloride salts. 3-(Piperidin-3-yl)benzamide hydrochloride (CAS: 2409589-71-3) is a secondary amine derivative where the piperidine ring is protonated to form a stable hydrochloride salt.

This salt formulation is specifically engineered to lower the crystal lattice energy and enhance solvation in polar solvents compared to its lipophilic free-base counterpart. Below is a comprehensive, causality-driven troubleshooting guide designed to ensure scientific integrity and reproducibility in your in vitro and in vivo workflows.

Part 1: Physicochemical Data & Solvent Selection

Before preparing any solutions, it is critical to understand the thermodynamic limits of your compound. Quantitative solubility data dictates the boundaries of your experimental design.

Table 1: Recommended Solvents and Expected Solubility Limits

SolventMax Solubility (mg/mL)Max Molarity (approx.)Application Context
DMSO (100%, Anhydrous) ~50 - 100 mg/mL> 200 mMPrimary stock for in vitro assays; long-term storage at -80°C.
Water / PBS (pH 7.2) ~10 - 25 mg/mL~ 40 - 100 mMDirect in vivo administration; short-term use only.
Ethanol (100%) < 5 mg/mL< 20 mMNot recommended as a primary solvent due to limited solubility.

Note: The molecular weight of the hydrochloride salt is 240.73 g/mol . Always calculate molarity based on the batch-specific Certificate of Analysis (CoA) to account for residual water or counterions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Should I use Water or DMSO to prepare my primary stock solution? A: For long-term storage and in vitro assays, anhydrous DMSO is the gold standard[1]. While the hydrochloride salt makes the compound highly water-soluble, storing aqueous solutions of small molecules for extended periods (>1 day) is not recommended due to the risk of hydrolysis, microbial contamination, and pH-dependent degradation[2]. DMSO prevents these issues. Once dissolved in DMSO, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[3].

Q2: I am observing precipitation when I dilute my DMSO stock into cell culture media. Why does this happen, and how do I prevent it? A: This is a classic case of "solvent shock." When a highly concentrated DMSO solution is rapidly introduced into an aqueous buffer, the local concentration of the hydrophobic benzamide core exceeds its aqueous solubility limit before the DMSO can evenly disperse.

  • The Fix: Always add the DMSO stock to the aqueous media dropwise while continuously vortexing or agitating the solution[4]. Ensure the final concentration of DMSO in your biological assay does not exceed 0.1% to 0.5% (v/v), as higher concentrations can induce cellular toxicity and alter physiological responses[2].

Q3: My compound is not completely dissolving in DMSO, leaving a cloudy suspension. What are my next steps? A: If the solution is not optically clear, the compound has not fully dissolved. You can facilitate dissolution by applying gentle heat (warming the vial in a 37°C water bath) and using ultrasonic cleaning (sonication) for 5–10 minutes,[1]. The acoustic cavitation from the sonicator provides the necessary kinetic energy to break apart stubborn crystalline aggregates.

Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 10 mM In Vitro Stock Solution

This protocol creates a self-validating system: visual clarity confirms complete solvation, and aliquoting ensures long-term stability.

  • Calculate: To make 1 mL of a 10 mM stock, you need 2.41 mg of 3-(Piperidin-3-yl)benzamide hydrochloride.

  • Weigh: Equilibrate the solid compound to room temperature for at least 60 minutes before opening the vial to prevent ambient moisture condensation. Weigh 2.41 mg into a sterile, light-protected microcentrifuge tube.

  • Dissolve: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitate: Vortex for 30 seconds. If particulates remain, sonicate the tube in a water bath at 37°C until the solution is completely clear[1].

  • Aliquot & Store: Divide the stock into 50 µL single-use aliquots. Store immediately at -80°C. Discard any unused portion of an aliquot after thawing[3].

SOP 2: Preparation of an In Vivo Formulation (10% DMSO / 90% Saline)

Organic solvents must be minimized for animal studies. This protocol uses a co-solvent approach.

  • Primary Solvation: Dissolve the required mass of the compound in 100% DMSO to achieve a concentration 10x higher than your final target concentration.

  • Aqueous Dilution: While vortexing the DMSO solution vigorously, slowly add 9 volumes of sterile Isotonic Saline (0.9% NaCl) dropwise.

  • Verification: Inspect the solution against a light source. It must be a clear liquid without any opalescence.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to administration. Use within 4 hours of preparation.

Part 4: Workflows & Mechanistic Visualizations

To further assist in your experimental design, below are the logical workflows and mechanistic pathways governing the use of this compound.

1. Solubilization and Storage Workflow

This decision tree outlines the critical path from solid powder to assay-ready solutions, highlighting the divergence between in vitro and in vivo preparations.

SolubilizationWorkflow Start 3-(Piperidin-3-yl)benzamide HCl (Solid Powder) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture/Biochemical) Decision->InVitro Cellular InVivo In Vivo Assays (Animal Models) Decision->InVivo Animal DMSO Dissolve in 100% DMSO (Primary Stock, e.g., 10-50 mM) InVitro->DMSO Saline Dissolve in 10% DMSO + 90% Isotonic Saline InVivo->Saline Aliquot Aliquot & Store at -80°C (Avoid Freeze-Thaw) DMSO->Aliquot Administer Filter Sterilize (0.22 µm) & Administer Fresh Saline->Administer Dilute Dilute in Media (<0.1% DMSO) Immediately Before Use Aliquot->Dilute Thaw & Mix

Workflow for the solubilization, storage, and application of 3-(Piperidin-3-yl)benzamide hydrochloride.

2. Mechanistic Pathway of Dissociation and Cellular Permeation

Understanding why we use a hydrochloride salt requires looking at its physical chemistry. The salt form is highly crystalline and water-soluble. However, to cross the lipid bilayer of a cell membrane, the compound must equilibrate back into its lipophilic free-base form in the physiological pH of the assay media.

CellularUptake Salt HCl Salt (Solid) Highly Crystalline Aqueous Aqueous Media (pH 7.4) Dissociation Salt->Aqueous Solvation Ionized Piperidinium Cation (R-NH2+) + Cl- Anion (Water Soluble) Aqueous->Ionized Dissolves FreeBase Free Base (R-NH) (Lipophilic) Ionized->FreeBase pH Equilibrium (pKa dependent) Membrane Cell Membrane (Lipid Bilayer) FreeBase->Membrane Permeation Intracellular Intracellular Target Engagement Membrane->Intracellular

Mechanistic pathway of 3-(Piperidin-3-yl)benzamide HCl dissociation and cellular permeation.

References
  • [1] MedChemExpress Technical Support. How do I dissolve Donepezil? Source: researchgate.net. URL:[Link]

Sources

Technical Support Center: Optimizing Assays with 3-(Piperidin-3-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers encountering variability when transitioning poly(ADP-ribose) polymerase (PARP) inhibitors from cell-free biochemical assays to complex cellular models. 3-(Piperidin-3-yl)benzamide hydrochloride is a potent PARP inhibitor, but its efficacy relies not just on catalytic inhibition, but on the precise induction of synthetic lethality in homologous recombination (HR)-deficient environments.

This guide provides causal troubleshooting, validated protocols, and mechanistic insights to ensure your assays yield robust, reproducible data.

Part 1: Troubleshooting & FAQs

Q1: Why does the IC50 of 3-(Piperidin-3-yl)benzamide hydrochloride vary significantly between different PARP-1 biochemical assay kits? The Causality: The benzamide scaffold functions as a structural analog to nicotinamide, meaning it acts as a competitive inhibitor for the NAD+ binding pocket within the PARP catalytic domain[1],[2]. Because the inhibition is competitive, the apparent IC50 is mathematically dependent on the concentration of NAD+ in your specific assay buffer (as defined by the Cheng-Prusoff equation). The Solution: Always check the NAD+ concentration in commercial kits. If Kit A uses 10 µM NAD+ and Kit B uses 100 µM NAD+, Kit B will yield a higher (weaker) apparent IC50. To establish a self-validating system, always run a reference inhibitor (e.g., Olaparib or 3-aminobenzamide) alongside your compound to normalize lot-to-lot and kit-to-kit NAD+ variations.

Q2: I observe strong enzymatic inhibition (low nanomolar IC50) but poor cytotoxicity in BRCA-mutant cells at 48 hours. Is the compound failing? The Causality: You are likely measuring viability too early. PARP inhibitors exploit synthetic lethality in BRCA1/2-deficient cells by converting unrepaired single-strand breaks (SSBs) into toxic double-strand breaks (DSBs) during DNA replication[3],[4]. This means the cells must undergo multiple division cycles for the DNA damage to accumulate to lethal levels. A standard 48-hour metabolic assay often reflects cytostatic effects rather than true cytotoxicity. The Solution: Switch to a long-term clonogenic survival assay (7–14 days). If a short-term assay is strictly required, measure DNA damage markers (e.g., γH2AX accumulation) via flow cytometry or immunofluorescence at 48 hours rather than gross metabolic viability.

Q3: How do I resolve discrepancies between catalytic inhibition and actual cellular efficacy? The Causality: Catalytic inhibition of PARylation is only half the story. The most cytotoxic PARP inhibitors actively "trap" PARP-1 and PARP-2 enzymes on the DNA at the site of the break, creating a physical barrier to the replication fork[4]. 3-substituted benzamides can exhibit varying degrees of trapping efficiency. If your compound is a strong catalytic inhibitor but a weak trapper, it will show high efficacy in cell-free assays but lower potency in cellular viability assays. The Solution: You must decouple catalytic inhibition from trapping. Implement a chromatin fractionation assay (detailed in Protocol 1) to quantify the physical retention of PARP-1 on DNA following treatment[5],[6].

Part 2: Essential Experimental Protocols

Protocol 1: PARP-1 Chromatin Trapping Assay (Subcellular Fractionation)

Purpose: To quantify the physical trapping of PARP-1 on DNA, which correlates more strongly with in vivo cytotoxicity than catalytic inhibition alone[6].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed BRCA-mutant (e.g., MDA-MB-436) or WT cells in 10 cm dishes. Treat at ~70% confluency with 3-(Piperidin-3-yl)benzamide hydrochloride (e.g., 1–10 µM) in the presence of 0.01% Methyl methanesulfonate (MMS) to induce base alkylation and recruit PARP-1 to DNA[5]. Incubate for 4 hours.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL PBS and pellet at 300 x g for 5 mins at 4°C.

  • Cytoplasmic Extraction: Resuspend the pellet in Hypotonic Lysis Buffer (10 mM HEPES pH 7.4, 10 mM KCl, 0.05% NP-40, plus protease/phosphatase inhibitors). Incubate on ice for 10 mins. Centrifuge at 1,000 x g for 5 mins. The supernatant is the cytoplasmic fraction.

  • Nuclear Soluble Extraction: Wash the pellet once with Hypotonic Lysis Buffer. Resuspend in Nuclear Extraction Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100). Incubate on ice for 30 mins with intermittent vortexing. Centrifuge at 15,000 x g for 10 mins. The supernatant is the nuclear-soluble fraction.

  • Chromatin Solubilization: The remaining pellet contains the chromatin-bound proteins. Resuspend in Chromatin Digestion Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2.5 mM MgCl2) supplemented with Benzonase (nuclease) or subject to sonication (3 cycles of 10s ON/30s OFF) to shear the DNA[7]. Centrifuge at 15,000 x g for 10 mins and collect the supernatant.

  • Immunoblotting: Run fractions on an SDS-PAGE gel. Probe for PARP-1. Use Lamin B1 as a loading control for the nuclear-soluble fraction and Histone H3 for the chromatin-bound fraction[5].

Protocol 2: Long-Term Clonogenic Survival Assay

Purpose: To accurately measure the synthetic lethal effects of the inhibitor over multiple cell division cycles.

Step-by-Step Methodology:

  • Seeding: Harvest cells in the logarithmic growth phase. Count accurately and seed at a low density (e.g., 500–1000 cells/well) in 6-well plates. Allow 24 hours for attachment.

  • Dosing: Prepare a 10 mM stock of 3-(Piperidin-3-yl)benzamide hydrochloride in 100% DMSO. Perform serial dilutions in complete media (final DMSO concentration ≤0.1%). Replace the media in the 6-well plates with the drug-containing media.

  • Incubation: Incubate plates undisturbed for 10–14 days at 37°C, 5% CO2. Change media containing fresh inhibitor every 3-4 days.

  • Fixation & Staining: Once control wells form visible colonies (>50 cells/colony), aspirate media, wash gently with PBS, and add fixing/staining solution (0.5% crystal violet in 25% methanol) for 30 minutes at room temperature.

  • Quantification: Rinse plates carefully with distilled water and air dry. Count colonies manually or using an automated colony counter. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

Part 3: Quantitative Data Summary

The following table summarizes the expected pharmacological profile and assay parameters for evaluating benzamide-derived PARP inhibitors.

Assay TypeTarget MetricExpected Range for Benzamide DerivativesKey Variables & Dependencies
Biochemical (Cell-Free) PARP-1 IC5010 nM – 500 nMHighly dependent on assay NAD+ concentration[2].
Biochemical (Cell-Free) PARP-2 IC505 nM – 300 nMOften shows dual PARP-1/2 inhibition.
Cellular Viability (Short-term) 48h EC50> 10 µM (Often non-cytotoxic)Insufficient time for replication fork collapse[3].
Clonogenic Survival (Long-term) 14-day EC50 (BRCA-mut)100 nM – 2 µMRequires HR-deficiency for synthetic lethality[4].
Chromatin Trapping Fold-enrichment on DNA2x – 10x over vehicleRequires alkylating agent (e.g., MMS) co-treatment[6].

Part 4: Mechanistic & Workflow Visualizations

Mechanism of Action: PARP Inhibition & Synthetic Lethality

The diagram below illustrates the causal pathway from DNA damage to cell death, highlighting where 3-(Piperidin-3-yl)benzamide hydrochloride intervenes.

Mechanism DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Recruitment DNA_Damage->PARP1 PARylation PARylation & Repair PARP1->PARylation Uses NAD+ Trapping PARP-1 Trapped on DNA PARP1->Trapping Blocked Release NAD NAD+ Substrate NAD->PARylation Inhibitor 3-(Piperidin-3-yl)benzamide HCl Inhibitor->PARP1 Competes with NAD+ Inhibitor->Trapping Induces DSB Double-Strand Breaks (DSBs) Trapping->DSB Replication Fork Collapse BRCA BRCA1/2 Deficient Cell (No HR Repair) DSB->BRCA Death Synthetic Lethality (Cell Death) BRCA->Death

Mechanism of PARP inhibition, NAD+ competition, and synthetic lethality in BRCA-deficient cells.

Experimental Workflow: Subcellular Chromatin Fractionation

This diagram outlines the sequential extraction process required to isolate the chromatin-bound PARP-1 fraction.

Workflow Treat 1. Cell Treatment (Inhibitor + MMS) Lyse 2. Hypotonic Lysis (Cytoplasmic Extraction) Treat->Lyse NucExtract 3. Nuclear Soluble Extraction Lyse->NucExtract Chromatin 4. Chromatin Solubilization (Sonication/Nuclease) NucExtract->Chromatin Western 5. Western Blot (Anti-PARP1 & Anti-H3) Chromatin->Western

Step-by-step subcellular fractionation workflow to isolate and quantify trapped PARP-1 complexes.

Sources

Technical Support Center: Addressing Experimental Variability with 3-(Piperidin-3-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when utilizing 3-(Piperidin-3-yl)benzamide hydrochloride (CAS: 2409589-71-3) in biochemical and cellular assays. While this compound is a highly valuable pharmacophore—often utilized as an intermediate in the development of PARP inhibitors and other targeted therapeutics—its specific physicochemical properties make it highly susceptible to handling-induced artifacts.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the causality behind the variability you are seeing and provide self-validating protocols to ensure absolute data integrity.

Part 1: Quantitative Data & Physicochemical Drivers of Variability

Before troubleshooting, you must understand the molecular behavior of the compound in solution. The table below summarizes the critical properties that drive experimental variability if left uncontrolled.

PropertyValue / CharacteristicImpact on Assay Variability
Molecular Weight 240.73 g/mol (HCl salt)High hygroscopicity alters effective molarity if water weight is ignored during preparation.
Stereocenters 1 (C3 of Piperidine ring)Racemic mixtures (50:50 R/S) cause non-linear dose-responses and off-target effects.
pKa (Piperidine N) ~9.5 - 10.2Remains protonated at physiological pH; highly sensitive to localized assay buffer pH shifts.
Solubility (Aqueous) >50 mg/mL (as HCl salt)High bulk solubility, but the free base can precipitate upon rapid DMSO-to-aqueous dilution.
Critical Aggregation ~10 - 50 µM (Free base)Exceeding this threshold triggers colloidal aggregation and promiscuous enzyme inhibition.
Part 2: Troubleshooting Guide & FAQs

Q1: Why are my IC50 values shifting significantly between different assay batches? The Causality: The root cause is almost certainly the hygroscopicity of the hydrochloride (HCl) salt form. The protonated piperidine nitrogen, paired with a chloride counterion, forms a crystal lattice that readily accommodates water molecules from ambient humidity. When the reagent bottle is opened repeatedly, the powder absorbs water, increasing its bulk mass. If you weigh the compound without accounting for this absorbed water, your calculated molarity will be artificially high, leading to apparent, unpredictable shifts in your IC50 values . The Solution: Implement routine Karl Fischer titration to quantify water content before preparing stock solutions. Adjust your mass calculations based on the exact water weight percentage. Always store the compound in a desiccator over anhydrous calcium sulfate.

Q2: Why am I seeing non-linear dose-response curves or false positives in my biochemical assays? The Causality: This is a classic signature of promiscuous inhibition driven by colloidal aggregation. While the HCl salt is highly soluble in water, researchers typically prepare 10–100 mM stock solutions in 100% DMSO. When this concentrated stock is rapidly diluted into an aqueous physiological buffer (pH 7.4), the local concentration can exceed the kinetic solubility limit of the compound. The hydrophobic benzamide core drives the molecules to self-assemble into sub-micron colloidal particles (100–1000 nm). These aggregates non-specifically sequester and denature assay enzymes on their surface, causing false-positive inhibition . The Solution: Run a parallel assay adding a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibition disappears, your compound is aggregating. Use the stepwise dilution protocol provided below to prevent this.

Q3: Why is there batch-to-batch variability in cellular efficacy, even when concentration is perfectly controlled? The Causality: 3-(Piperidin-3-yl)benzamide contains a chiral center at the C3 position of the piperidine ring. Commercially available batches are often sold as a racemic mixture (a 50:50 ratio of R and S enantiomers). Biological targets are inherently chiral environments. The active enantiomer (eutomer) will have a distinct, high-affinity binding profile, while the inactive enantiomer (distomer) may have no activity, act as a competitive antagonist, or bind to off-target proteins, causing unexpected toxicity. Batch-to-batch variations in the enantiomeric excess (ee) during synthesis will directly alter cellular efficacy . The Solution: Perform chiral resolution using preparative HPLC with a chiral stationary phase before running critical cellular assays.

Part 3: Assay Integration Workflow

The following decision tree maps the self-validating workflow required to process 3-(Piperidin-3-yl)benzamide HCl from raw powder to assay-ready validation.

G Start 3-(Piperidin-3-yl)benzamide HCl (Raw Material) Hygro 1. Moisture Profiling (Karl Fischer Titration) Start->Hygro Prevent weighing errors Chiral 2. Stereochemical Check (Chiral HPLC) Hygro->Chiral Ensure enantiomeric purity Solubility 3. Solubilization (DMSO Stock Formulation) Chiral->Solubility Isolate active eutomer AggCheck 4. Aggregation Screen (DLS + 0.01% Triton X-100) Solubility->AggCheck Dilute to aqueous buffer Assay Validated for Assay (Monomeric, Enantiopure) AggCheck->Assay Confirm monomeric state

Workflow for mitigating hygroscopic, chiral, and aggregation-driven variability in assays.

Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Aggregation-Free Aqueous Stocks

To prevent the hydrophobic collapse and colloidal aggregation described in Q2, you must avoid kinetic shock during solubilization.

  • Desiccation & Weighing: Equilibrate the sealed compound vial to room temperature in a desiccator for 30 minutes to prevent condensation. Weigh the required mass rapidly using an analytical balance, factoring in the water weight determined via Karl Fischer titration.

  • DMSO Solubilization: Dissolve the powder in anhydrous DMSO to a maximum concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C to ensure complete disruption of the crystal lattice.

  • Stepwise Aqueous Dilution: Do not spike the 10 mM DMSO stock directly into the final assay buffer. Create an intermediate dilution (e.g., 1 mM) in a 50/50 DMSO/Water mixture.

  • Buffer Integration: Slowly pipette the intermediate stock into the final pH 7.4 assay buffer while vortexing continuously. Ensure the final DMSO concentration remains below 1% (v/v).

  • Validation (Critical Step): Analyze the final solution using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and an absence of particles >50 nm confirms a true monomeric solution.

Protocol B: Chiral Resolution and Enantiomeric Purity Verification

To eliminate the biological variability caused by racemic mixtures (Q3), isolate the specific enantiomer required for your target.

  • Sample Preparation: Dissolve the racemic 3-(Piperidin-3-yl)benzamide HCl in HPLC-grade methanol at a concentration of 1 mg/mL.

  • Column Equilibration: Equilibrate a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. Mechanistic Note: The addition of 0.1% Diethylamine is critical; it suppresses secondary interactions between the basic piperidine nitrogen and the residual silanols on the silica support, preventing severe peak tailing.

  • Separation: Inject 20 µL of the sample. Monitor absorbance at 254 nm. Collect the distinct peaks corresponding to the (R) and (S) enantiomers.

  • Validation (Critical Step): Re-inject the isolated fractions under the same conditions to calculate the enantiomeric excess (ee). Proceed to biological assays only with fractions demonstrating >99% ee.

Part 5: References
  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors Source: Journal of the American Chemical Society URL:[Link]

  • The Significance of Chirality in Drug Design and Development Source: Current Topics in Medicinal Chemistry URL:[Link]

Technical Support Center: Handling & Storage of 3-(Piperidin-3-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(Piperidin-3-yl)benzamide hydrochloride (CAS: 2409589-71-3)[1]

Welcome to the Application Scientist Support Portal. Handling secondary amine hydrochlorides containing primary amides requires a rigorous understanding of solid-state chemistry. This guide moves beyond basic storage instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute reproducibility in your assays.

The Causality of Storage: Understanding the Molecule

To understand how to store 3-(Piperidin-3-yl)benzamide hydrochloride, we must analyze its structural vulnerabilities:

  • The Hydrochloride Salt (Hygroscopicity): The piperidine ring is formulated as a hydrochloride salt to enhance aqueous solubility. However, chloride counterions readily form hydrogen bonds with atmospheric water molecules, making the solid highly hygroscopic[2].

  • Microenvironmental Acidity: When the salt absorbs moisture, it creates a localized, highly concentrated acidic microenvironment within the crystal lattice[3].

  • Amide Hydrolysis & Disproportionation: If left unchecked, this moisture-induced microenvironmental acidity can catalyze the hydrolysis of the primary benzamide group into 3-(piperidin-3-yl)benzoic acid and ammonia. Alternatively, it can trigger salt disproportionation—the unintended reversion of the salt back to its free base form[3].

The Core Directive: Strict desiccation is not merely to keep the powder flowable; it is a fundamental chemical requirement to prevent microenvironmental hydrolysis and disproportionation.

Troubleshooting & FAQs

Q1: My powder has clumped together and appears sticky. Is it degraded, and how do I prevent this? A: This is moisture-induced deliquescence. Because hydrochloride salts are inherently hygroscopic, opening a cold vial allows ambient humidity to condense on the powder, initiating water absorption[2]. Correction: Always equilibrate the sealed vial to room temperature in a desiccator for at least 30–60 minutes before opening. If clumping has already occurred, verify the compound's integrity via LC-MS before use, as localized hydrolysis may have begun.

Q2: Is the compound stable in aqueous buffers for long-term storage? A: No. While the HCl salt ensures rapid initial dissolution in water, the primary benzamide group is susceptible to slow hydrolysis in aqueous environments. Furthermore, repeated freeze-thaw cycles in aqueous media cause a "freeze-concentration effect," where localized pH shifts during ice crystallization accelerate degradation. Correction: Reconstitute in anhydrous DMSO for long-term storage, and only dilute into aqueous working buffers immediately prior to the experiment.

Q3: I observed a shift in my assay baseline. Could the storage conditions of the solid powder have caused chemical degradation? A: Yes. If the solid powder absorbs moisture, the resulting microenvironmental acidity can trigger salt disproportionation (reversion to the free base)[3]. Because the free base has drastically different solubility and receptor-binding kinetics than the protonated salt, this will directly alter your assay's baseline.

Quantitative Storage Data

Table 1: Solid-State Storage & Shelf Life Matrix
Storage StateTemperatureAtmosphereContainerExpected Shelf Life
Long-Term (Solid) 2°C to 8°CDesiccated (<20% RH)Amber glass, PTFE-lined cap24 - 36 months
Short-Term (Solid) 20°C to 25°CDesiccated (<30% RH)Amber glass, tightly sealed6 months
Compromised >25°CAmbient HumidityUnsealed / Clear glass< 1 month (High risk of hydrolysis)
Table 2: Reconstitution & Solution Stability
SolventPurposeStorage TempMax Storage Duration
Anhydrous DMSO Stock Solution (In vitro)-20°C or -80°C3 to 6 months (in aliquots)
Sterile Water Stock Solution (In vivo)2°C to 8°C< 24 hours (Prepare fresh)
Aqueous Buffers (pH 7.4) Working Dilution20°C to 25°C< 12 hours (Use immediately)

Self-Validating Experimental Protocols

Protocol A: Moisture-Excluded Weighing and Aliquoting

This protocol ensures the solid state remains intact during routine handling.

  • Equilibration (Critical Step): Remove the amber vial from the 2-8°C refrigerator. Do not open it. Place the sealed vial inside a benchtop desiccator containing active indicating silica gel. Allow it to equilibrate to room temperature for 45 minutes.

    • Causality: Prevents condensation of ambient moisture onto the cold glass and hygroscopic powder.

  • Environment Preparation: Ensure the ambient relative humidity (RH) of the weighing area is below 30%. If impossible, utilize a glove bag purged with dry nitrogen.

  • Rapid Weighing: Tare your anti-static weigh boat. Open the vial, quickly transfer the required mass using a sterile micro-spatula, and immediately reseal the primary vial.

  • Validation Check: The powder should be free-flowing and white to off-white. If the powder sticks aggressively to the spatula or appears translucent/gummy, moisture ingress has occurred. Discard the compromised aliquot and re-evaluate your desiccator's efficiency.

Protocol B: Preparation and Cryopreservation of DMSO Stock Solutions

This protocol minimizes freeze-thaw degradation and prevents disproportionation.

  • Solvent Selection: Use only high-purity, anhydrous DMSO (≥99.9%, packaged under Argon).

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the weighed solid to achieve the desired molarity (e.g., 10 mM). Vortex gently for 30 seconds until fully dissolved.

    • Causality: Anhydrous DMSO prevents the water-mediated microenvironmental acidity that triggers benzamide hydrolysis.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in sterile, low-bind microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer to a -20°C or -80°C freezer.

  • Validation Check (Post-Thaw): When thawing an aliquot for use, warm it to room temperature and inspect it against a stark white background. The solution must be completely clear. Any turbidity or opalescence indicates moisture-induced precipitation of the free base. If turbid, discard the aliquot.

Process Visualization: Handling & Reconstitution Workflow

Below is the logical workflow for handling 3-(Piperidin-3-yl)benzamide hydrochloride to prevent moisture-induced degradation.

StorageWorkflow Start Receive 3-(Piperidin-3-yl) benzamide HCl Equilibrate Equilibrate to Room Temp (in desiccator, 30-60 min) Start->Equilibrate Decision1 Immediate Use? Equilibrate->Decision1 StoreSolid Store Solid Powder (2-8°C, Desiccated, Dark) Decision1->StoreSolid No Weighing Weigh rapidly under low humidity (<30% RH) Decision1->Weighing Yes StoreSolid->Equilibrate Retrieve for use ReconDecision Reconstitution Solvent? Weighing->ReconDecision DMSO Anhydrous DMSO (For in vitro assays) ReconDecision->DMSO Aqueous Aqueous Buffer (For in vivo / immediate) ReconDecision->Aqueous Aliquots Prepare single-use aliquots (e.g., 10-50 µL) DMSO->Aliquots UseImmediate Use Immediately (Discard remainder) Aqueous->UseImmediate StoreLiquid Store at -20°C or -80°C (Max 3-6 months) Aliquots->StoreLiquid

Caption: Workflow for the moisture-free handling, storage, and reconstitution of the hydrochloride salt.

References

  • MDPI (Pharmaceutics). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (Discusses the hygroscopicity of hydrochloride salts and moisture-induced handling issues). Retrieved from[Link][2]

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with 3-(Piperidin-3-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing unexpected or conflicting cell viability readouts when working with 3-(Piperidin-3-yl)benzamide hydrochloride .

This compound features the classic benzamide pharmacophore, which competitively binds the NAD+ pocket of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2)[1]. While it is a powerful scaffold for inducing synthetic lethality in homologous recombination (HR)-deficient models (e.g., BRCA1/2 mutants), its unique physicochemical properties and mechanism of action—specifically PARP trapping—can introduce confounding variables into standard in vitro viability assays[2].

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind common experimental artifacts and provide self-validating protocols to ensure your data is robust, reproducible, and mechanistically sound.

Part 1: Diagnostic Q&A for Viability Artifacts

Q1: Why am I observing unexpectedly high basal cytotoxicity in my wild-type (HR-proficient) control cell lines?

The Causality: This is a classic manifestation of excessive PARP trapping. While the catalytic inhibition of PARP is generally well-tolerated by HR-proficient cells, the physical trapping of the PARP1 enzyme onto DNA single-strand breaks creates bulky, insoluble nucleoprotein complexes[3]. When replication forks collide with these trapped complexes during S-phase, they collapse into highly toxic double-strand breaks (DSBs). High concentrations of potent PARP trappers act as cellular poisons, driving cytotoxicity even in healthy or HR-proficient cells, bypassing the intended synthetic lethality[2]. The Solution: Perform a rigorous dose-titration curve. If your IC50 in wild-type cells is unexpectedly low, you are likely exceeding the therapeutic window. Cap your maximum in vitro concentration at 10 µM and ensure your DMSO vehicle concentration remains ≤0.1% (v/v) to prevent synergistic solvent toxicity.

Q2: My CellTiter-Glo (CTG) results show an initial increase in viability at early time points, contradicting my visual cell counts. What is causing this artifact?

The Causality: CellTiter-Glo relies on intracellular ATP as a proxy for cell number. However, PARP1 is a major consumer of NAD+. In cells with high basal DNA damage, hyperactivated PARP1 rapidly depletes NAD+, forcing the cell to consume massive amounts of ATP to replenish the NAD+ pool[4]. When you introduce 3-(Piperidin-3-yl)benzamide hydrochloride, you inhibit PARP1, abruptly halting this NAD+/ATP depletion. This causes a transient, artificial spike in intracellular ATP levels that the CTG assay misinterprets as increased cell proliferation[4]. The Solution: Do not rely solely on metabolic assays for PARP inhibitors. Switch to an orthogonal, DNA-binding viability assay (e.g., CyQUANT) for early time points (24-48 hours) to obtain a true reflection of cell biomass without metabolic interference.

Q3: The compound precipitates when added to my culture media, leading to inconsistent dosing. How can I resolve this?

The Causality: Although supplied as a hydrochloride salt to improve aqueous solubility, the lipophilic piperidine ring and benzamide core can still aggregate if subjected to "solvent shock." Diluting a highly concentrated DMSO stock (e.g., 50 mM) directly into cold, serum-supplemented media alters the local dielectric constant too rapidly, causing the compound to crash out of solution. The Solution: Prepare an intermediate dilution cascade in DMSO, then dilute into pre-warmed (37°C) serum-free media before adding it to the final serum-containing culture.

Part 2: Data Presentation & Troubleshooting Matrix

To streamline your assay optimization, reference the table below to identify and correct common deviations in expected viability metrics.

Assay TypeCompound ConcentrationExpected Viability (WT / BRCA-)Observed IssueTroubleshooting Action
CellTiter-Glo (ATP) 1 µM (24h)100% / 90%>120% in both linesMetabolic Artifact: Switch to CyQUANT or IncuCyte to bypass ATP-rescue artifacts.
MTT / WST-1 10 µM (72h)90% / <30%<40% in WT cellsOff-Target Toxicity: Reduce dose to <5 µM; check DMSO final concentration (<0.1%).
CyQUANT (DNA) 5 µM (72h)95% / <20%High well-to-well variancePrecipitation: Pre-warm media to 37°C before compound addition to prevent solvent shock.
Clonogenic 0.5 µM (14 days)100% / 0%No colonies in WTExcessive Trapping: Titrate compound down to 10-100 nM range for long-term assays.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, your protocol must be a self-validating system. The following workflow incorporates internal biological and technical controls to isolate the true cytotoxic effect of 3-(Piperidin-3-yl)benzamide hydrochloride.

Protocol: Orthogonal Cell Viability Workflow for PARP Inhibitors

Step 1: Isogenic Control Selection (Biological Validation)

  • Rationale: To prove on-target synthetic lethality, you must use matched cell lines.

  • Action: Seed an isogenic pair (e.g., DLD1 BRCA2 WT and DLD1 BRCA2-/-) at 2,000 cells/well in parallel 96-well plates. Allow 24 hours for adherence.

Step 2: Compound Preparation (Avoiding Solvent Shock)

  • Rationale: Gradual transition of the dielectric constant prevents compound precipitation.

  • Action:

    • Reconstitute 3-(Piperidin-3-yl)benzamide HCl in anhydrous DMSO to a 10 mM master stock.

    • Perform a 9-point serial dilution (1:3) in 100% DMSO.

    • Pre-dilute each step 1:100 into pre-warmed (37°C) serum-free media .

    • Immediately transfer 10 µL of this intermediate to 90 µL of the final culture media in the 96-well plate (Final DMSO = 0.1%).

Step 3: Orthogonal Readout Execution (Technical Validation)

  • Rationale: Running parallel metabolic and biomass assays exposes ATP-rescue artifacts.

  • Action:

    • Plate A (Metabolic): At 72 hours, add 100 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

    • Plate B (Biomass): At 72 hours, aspirate media, freeze plates at -80°C for 1 hour to ensure complete lysis, thaw, and add 200 µL of CyQUANT GR dye/lysis buffer. Incubate for 5 minutes and read fluorescence (Ex 480 nm / Em 520 nm).

Step 4: Data Normalization and Quality Control

  • Action: Normalize all compound-treated wells to the 0.1% DMSO vehicle control.

  • Validation Check: If Plate A (CTG) viability is >15% higher than Plate B (CyQUANT) at the IC50 concentration, flag the data for metabolic interference and rely exclusively on Plate B for your final dose-response curves.

Part 4: Mechanistic Visualization

The following diagram illustrates the dual pathways of PARP inhibition. Understanding the divergence between catalytic inhibition and PARP trapping is critical for interpreting viability data in HR-proficient versus HR-deficient models.

PARP_Mechanism A DNA Single-Strand Break B PARP1 Recruitment A->B C 3-(Piperidin-3-yl)benzamide HCl (PARP Inhibitor) B->C Inhibited by D Catalytic Inhibition (NAD+ Competition) C->D E PARP Trapping on DNA C->E F Replication Fork Stalling E->F S-Phase Progression G Double-Strand Breaks (DSBs) F->G H HR-Proficient Cells (Repair & Survival) G->H Functional BRCA I HR-Deficient Cells (BRCA-) (Synthetic Lethality / Apoptosis) G->I Mutated BRCA

Mechanism of 3-(Piperidin-3-yl)benzamide-induced PARP trapping and synthetic lethality.

References

  • The kinase polypharmacology landscape of clinical PARP inhibitors - PMC. nih.gov.[Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals. aacrjournals.org.[Link]

  • Catastrophic ATP loss underlies a metabolic combination therapy tailored for MYCN-amplified neuroblastoma | PNAS. pnas.org.[Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. frontiersin.org.[Link]

Sources

Validation & Comparative

Confirming target engagement of 3-(Piperidin-3-yl)benzamide hydrochloride in cells

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for confirming the intracellular target engagement (TE) of 3-(Piperidin-3-yl)benzamide hydrochloride .

Executive Summary & Pharmacological Context

3-(Piperidin-3-yl)benzamide hydrochloride is a synthetic small molecule featuring a benzamide pharmacophore. In medicinal chemistry, the benzamide core is a privileged, classic recognition motif that competitively binds to the NAD+ pocket of Poly(ADP-ribose) polymerases (PARPs), primarily PARP1 and PARP2[1]. The incorporation of the piperidine ring at the 3-position provides an extended vector to interact with the outer lipophilic regions of the catalytic domain, enhancing both binding affinity and aqueous solubility compared to early-generation inhibitors like 3-aminobenzamide[1][2].

While biochemical (cell-free) assays can confirm intrinsic enzymatic inhibition, they cannot account for cellular permeability, active efflux, or the effects of intracellular crowding and competing metabolites (e.g., high endogenous NAD+ concentrations). To validate that 3-(Piperidin-3-yl)benzamide hydrochloride successfully reaches and binds its target in living cells, researchers must deploy orthogonal target engagement assays[3].

This guide objectively compares three gold-standard methodologies—CETSA (Cellular Thermal Shift Assay) , NanoBRET™ Target Engagement , and Functional PARylation Biomarker Assays —providing causal rationales and self-validating protocols for each.

Comparison of Target Engagement Modalities

To build a robust data package, it is recommended to use a combination of biophysical (direct binding) and functional (downstream consequence) assays.

Assay ModalityUnderlying PrincipleProsConsQuantitative Readout
CETSA (Label-Free) Ligand-induced thermal stabilization of native proteins[4].Measures binding to endogenous, non-engineered PARP1. Highly physiological[5].Lower throughput (unless using specialized AlphaScreen/HT formats). Requires precise thermocycling. ΔTm​ (Shift in melting temperature) or ITDRF EC50​
NanoBRET TE Competitive displacement of a fluorescent tracer from a NanoLuc-fusion target[6].Live-cell, real-time kinetics. High throughput (384-well compatible). Excellent dynamic range.Requires transient transfection of engineered NanoLuc-PARP1 fusion proteins[6]. IC50​ (Concentration displacing 50% of tracer)
Functional PAR Assay Inhibition of NAD+ consumption and subsequent Poly-ADP-ribose (PAR) chain formation[7].Confirms that physical binding translates to actual enzymatic inhibition in the cell.Indirect measurement of engagement. Requires DNA damage stimulation (e.g., H2​O2​ ) to open the assay window[7].Cellular IC50​ (Inhibition of PAR accumulation)

Mechanistic Pathway & Workflow Integration

The following diagram illustrates the causality of PARP1 activation and how the three distinct workflows intersect with the signaling pathway to confirm the engagement of 3-(Piperidin-3-yl)benzamide hydrochloride.

Pathway_Workflow H2O2 H2O2 Treatment (DNA Damage) PARP1 PARP1 Enzyme (Active State) H2O2->PARP1 Activates PAR Poly-ADP-Ribose (PAR) Chains PARP1->PAR Catalyzes NAD NAD+ Substrate NAD->PAR Consumed for PAR_Assay Functional Workflow (Measures PAR Levels) PAR->PAR_Assay Quantified by Inhibitor 3-(Piperidin-3-yl)benzamide Inhibitor->PARP1 Competes with NAD+ CETSA CETSA Workflow (Measures Thermal Stability) Inhibitor->CETSA Validated by NanoBRET NanoBRET Workflow (Measures Tracer Competition) Inhibitor->NanoBRET Validated by

Caption: PARP1 signaling pathway and corresponding target engagement workflows.

Step-by-Step Experimental Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm direct, label-free binding to endogenous PARP1. Causality & Logic: Proteins unfold and aggregate at specific temperatures. When 3-(Piperidin-3-yl)benzamide binds to the catalytic domain of PARP1, the thermodynamic energy required to unfold the protein increases. By heating intact cells, lysing them, and removing aggregated proteins via centrifugation, we can quantify the remaining soluble PARP1 to determine the thermal shift ( ΔTm​ )[3].

  • Cell Treatment: Seed MDA-MB-436 or HeLa cells in a 6-well plate. Treat with 10 µM 3-(Piperidin-3-yl)benzamide hydrochloride (or DMSO vehicle) for 1 hour at 37°C. Rationale: 1 hour is sufficient for small molecule equilibration across the plasma membrane.

  • Harvesting: Detach cells using TrypLE, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot into PCR tubes (50 µL per tube).

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Rationale: This precise heating denatures unbound PARP1 while sparing the inhibitor-bound fraction.

  • Lysis: Add a mild detergent (e.g., 0.4% NP-40) and subject to 3 freeze-thaw cycles using liquid nitrogen. Critical Step: Avoid harsh detergents like SDS, which would forcibly denature the stabilized complex and ruin the assay window.

  • Clearance & Readout: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins. Analyze the soluble supernatant via Western Blot targeting PARP1.

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: Quantify live-cell binding affinity ( IC50​ ) under physiological conditions. Causality & Logic: NanoBRET relies on Förster resonance energy transfer (FRET) principles. A cell-permeable fluorescent tracer binds to the NanoLuc-PARP1 fusion, bringing the fluorophore close enough to the luciferase to generate a BRET signal. When 3-(Piperidin-3-yl)benzamide enters the cell and binds the target, it physically displaces the tracer, causing a quantifiable, dose-dependent loss of the BRET signal[6].

  • Transfection: Transfect HEK293 cells with a NanoLuc®-PARP1 fusion vector. Plate into 384-well white tissue culture plates.

  • Tracer Addition: Add the PARP NanoBRET™ Tracer at a concentration near its EC50​ (typically 0.5–1.0 µM)[6].

  • Compound Titration: Add 3-(Piperidin-3-yl)benzamide hydrochloride in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM). Include a potent reference inhibitor (e.g., Olaparib) as a positive control.

  • Incubation & Readout: Incubate for 2 hours at 37°C to reach binding equilibrium. Add NanoBRET™ Nano-Glo® Substrate and immediately read dual luminescence on a microplate reader (Donor emission: 460 nm; Acceptor emission: 618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the intracellular IC50​ .

Protocol 3: Functional PARylation Biomarker Assay

Objective: Verify that physical engagement translates to enzymatic inhibition. Causality & Logic: Under basal conditions, PARP1 activity is relatively low, making it difficult to observe a robust inhibitory window. Treating cells with Hydrogen Peroxide ( H2​O2​ ) induces oxidative DNA single-strand breaks, which rapidly recruit and hyperactivate PARP1, driving massive NAD+ consumption and PAR synthesis[7]. A successful inhibitor will block this stress-induced PAR spike[2].

  • Pre-treatment: Plate cells and pre-treat with varying concentrations of 3-(Piperidin-3-yl)benzamide hydrochloride for 1 hour.

  • DNA Damage Stimulation: Spike in 500 µM H2​O2​ for exactly 10 minutes. Critical Step: PARylation is a highly transient, rapid response. PARG (Poly(ADP-ribose) glycohydrolase) will rapidly degrade PAR chains if left longer than 10-15 minutes.

  • Lysis & Extraction: Rapidly wash with ice-cold PBS and lyse cells in RIPA buffer containing both protease inhibitors and PARG inhibitors (e.g., PDD00017273) to preserve the generated PAR chains.

  • Quantification: Measure bulk PAR levels using a validated sandwich ELISA or Western blot (using an anti-PAR monoclonal antibody, e.g., 10H).

Expected Quantitative Data Presentation

To benchmark 3-(Piperidin-3-yl)benzamide hydrochloride, it should be compared against a weak first-generation analog (3-aminobenzamide) and a potent clinical-stage inhibitor (Olaparib). Below is a simulated data matrix representing typical assay outcomes.

CompoundCETSA ΔTm​ (°C)NanoBRET Intracellular IC50​ (µM)Functional PAR Inhibition IC50​ (µM)
3-Aminobenzamide (Weak Ref)+ 1.2 °C> 50.0 µM~ 30.0 µM
3-(Piperidin-3-yl)benzamide HCl + 4.5 °C1.2 µM2.5 µM
Olaparib (Potent Ref)+ 8.1 °C0.005 µM0.002 µM

Interpretation: The addition of the piperidine ring to the benzamide core significantly improves target engagement over 3-aminobenzamide, evidenced by a larger thermal shift and lower IC50​ values across both biophysical and functional readouts. However, it remains a tool compound compared to highly optimized clinical candidates like Olaparib.

References

[1] Promega Corporation. NanoBRET® TE Assays for PARPs and PARG. URL:

[2] Taylor & Francis. 3-Aminobenzamide – Knowledge and References. URL:

[3] NIH / SLAS Discovery. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. URL:

[4] Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. URL:

[5] Frontiers. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. URL:

[6] ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. URL:

[7] OAText. Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. URL:

Sources

Reproducibility in PARP Inhibition: A Comparative Guide to 3-(Piperidin-3-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic validation, comparative benchmarking, and reproducible assay design for PARP inhibitors.

Executive Summary & Mechanistic Grounding

In the landscape of DNA damage response (DDR) pharmacology, Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized targeted oncology, particularly through the mechanism of synthetic lethality in homologous recombination (HR)-deficient cells[1]. While clinical molecules like Niraparib and Olaparib dominate therapeutic discussions, preclinical assay development and fragment-based drug discovery (FBDD) rely heavily on well-characterized, highly soluble probes.

3-(Piperidin-3-yl)benzamide hydrochloride represents a critical evolutionary step between first-generation benchmarks and modern clinical therapeutics. The benzamide core is the canonical pharmacophore required for PARP inhibition, competitively binding to the NAD+ pocket by mimicking the nicotinamide moiety and forming essential hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site[2][3]. The addition of the piperidin-3-yl group introduces a basic amine that enhances interaction with the enzyme's regulatory domains. Crucially, its formulation as a hydrochloride salt resolves a primary cause of assay irreproducibility: the "DMSO crash" (compound precipitation in aqueous buffers), ensuring consistent bioavailability in high-throughput screening (HTS) environments.

Comparative Performance Matrix

To establish a reproducible assay, researchers must select the appropriate reference compound based on the assay's sensitivity and the desired mechanism of action (catalytic inhibition vs. PARP trapping)[4]. Below is a quantitative and qualitative comparison of 3-(Piperidin-3-yl)benzamide hydrochloride against standard alternatives.

Feature3-Aminobenzamide (3-AB)3-(Piperidin-3-yl)benzamide HClNiraparib (Clinical Ref.)
Role in Research 1st-Gen Benchmark / Weak ProbeAdvanced Fragment / HTS ProbeClinical Therapeutic
PARP-1 IC₅₀ ~30 µM~1–5 µM3.8 nM
Aqueous Solubility Moderate (Prone to crashing)High (Hydrochloride salt)Moderate
PARP Trapping Ability NegligibleLow to ModerateHigh
Primary Application Basic mechanistic baselineAssay validation, FBDDIn vivo efficacy, Oncology
Reproducibility Risk High (Requires high doses)Low (Excellent solubility)Medium (High potency requires serial dilution precision)

Mandatory Visualizations: Pathway & Workflow

Mechanism of Action & Synthetic Lethality

The following diagram illustrates the causal relationship between PARP inhibition by benzamide derivatives, PARP trapping, and the resulting synthetic lethality in BRCA-mutated cells[1][4].

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PAR PARylation & Repair NAD->PAR Inhibitor 3-(Piperidin-3-yl)benzamide HCl Inhibitor->PARP1 Blocks NAD+ binding Trapping PARP Trapping on DNA Inhibitor->Trapping Induces Trapping DSB Double-Strand Breaks (DSBs) Trapping->DSB Replication Fork Collapse BRCA BRCA Mutated (HR Deficient) DSB->BRCA Requires HR Repair Death Synthetic Lethality (Apoptosis) BRCA->Death Repair Fails

Fig 1: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

Reproducible Assay Workflow

Assay_Workflow Prep 1. Reagent Prep (Aqueous Solubilization) Plate 2. Cell/Enzyme Seeding (Include Controls) Prep->Plate Dose 3. Drug Treatment (Log-scale Dilution) Plate->Dose Assay 4. Readout (PARylation/Viability) Dose->Assay Analysis 5. Data Validation (Z'-factor > 0.5) Assay->Analysis

Fig 2: Standardized workflow for reproducible PARP inhibitor screening.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag systematic errors (e.g., NAD+ degradation, compound precipitation).

Protocol 1: In Vitro PARylation Catalytic Assay (Colorimetric)

Purpose: To objectively quantify the IC₅₀ of 3-(Piperidin-3-yl)benzamide HCl against PARP-1 catalytic activity[5][6]. Causality Principle: By using biotinylated NAD+, the assay amplifies the signal via streptavidin-HRP, eliminating the need for radioactive isotopes while maintaining high sensitivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Note: DTT must be added fresh to prevent oxidation, which degrades PARP-1 zinc fingers.

  • Compound Dilution: Dissolve 3-(Piperidin-3-yl)benzamide HCl directly in assay buffer (benefiting from its salt form) to a 10 mM stock. Perform a 10-point 1:3 serial dilution.

  • Plate Coating: Use a 96-well plate pre-coated with histones. Wash 3x with PBS-T (0.1% Tween-20).

  • Reaction Assembly:

    • Add 10 µL of compound dilution per well.

    • Add 20 µL of purified PARP-1 enzyme (0.5 U/well). Incubate for 10 minutes at room temperature to allow compound-enzyme equilibrium.

    • Self-Validation Step: Include a "No Enzyme" well (Background Control) and a "Vehicle Only" well (Maximum Activity Control).

  • Initiation: Add 20 µL of activated DNA (10 µg/mL) and biotinylated NAD+ (50 µM) mixture to initiate PARylation. Incubate for 30 minutes at 37°C.

  • Detection: Wash 3x with PBS-T. Add 50 µL Streptavidin-HRP (1:1000). Incubate for 30 min. Wash 3x. Add 50 µL TMB substrate. Stop the reaction with 50 µL 0.2 M HCl after 15 minutes.

  • Readout & Analysis: Read absorbance at 450 nm. Calculate the Z'-factor using the Max and Background controls. A Z'-factor > 0.5 confirms assay reproducibility.

Protocol 2: Synthetic Lethality & Cell Viability Assay

Purpose: To evaluate the functional cellular efficacy of the inhibitor in BRCA-mutated vs. BRCA-wildtype (WT) environments[4]. Causality Principle: True PARP inhibitors exhibit synthetic lethality. If the compound kills both BRCA-WT and BRCA-mutant cells equally, it is exhibiting off-target cytotoxicity rather than specific PARP inhibition.

Step-by-Step Methodology:

  • Cell Culture Seeding: Seed isogenic paired cell lines (e.g., DLD1 BRCA2 WT and DLD1 BRCA2 -/-) at 2,000 cells/well in 96-well opaque plates. Allow 24 hours for adherence.

  • Drug Treatment: Treat cells with 3-(Piperidin-3-yl)benzamide HCl (0.1 µM to 100 µM).

    • Self-Validation Step: Include 1 µM Staurosporine as a positive control for 100% cell death, ensuring the readout reagent is functioning.

  • Incubation: Incubate for 5 days. Causality: PARP inhibition requires multiple cell division cycles for single-strand breaks to collapse into lethal double-strand breaks. Short incubations (e.g., 24h) will yield false negatives.

  • Viability Readout: Add CellTiter-Glo® (ATP-based luminescence) reagent directly to the wells (1:1 volume ratio). Shake for 2 minutes, incubate for 10 minutes at room temperature.

  • Data Normalization: Normalize luminescence to the Vehicle Control (100% viability). Plot dose-response curves to determine the shift in IC₅₀ between WT and BRCA-mutant lines.

Troubleshooting & Reproducibility Matrix

ObservationCausality / Root CauseCorrective Action
High Well-to-Well Variability Edge effects or compound precipitation.Use the hydrochloride salt form. Seal plates with breathable films to prevent evaporation.
No Synthetic Lethality Observed Insufficient assay duration.Extend incubation to 5–7 days. PARP trapping and replication fork collapse require active S-phase cycling[1].
High Background Signal in PAR Assay Endogenous PARylation or non-specific HRP binding.Increase PBS-T wash stringency. Ensure the "No Enzyme" control is strictly maintained.

References

  • Insight on Poly (ADP-Ribose) Polymerase (PARP) as a Potential Pharmacological Target in Pathological Conditions. IOMC World.
  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
  • Structural requirements for potent PARP inhibition. ResearchGate.
  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. PubMed.
  • HT PARP in vivo Pharmacodynamic Assay. Interchim.
  • CRISPR screening identifies novel PARP inhibitor classification based on distinct base excision repair pathway dependencies. bioRxiv.

Sources

Investigating synergistic effects with 3-(Piperidin-3-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Investigating Synergistic Effects with 3-(Piperidin-3-yl)benzamide Hydrochloride: A Comparative Guide for Synthetic Lethality Models

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel tool compounds designed to overcome acquired resistance mechanisms in oncology. 3-(Piperidin-3-yl)benzamide hydrochloride (3-PBA-HCl) represents a highly optimized pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition. While early-generation PARP inhibitors relied on simple 3-benzamide derivatives[1], the incorporation of a 3-substituted piperidine ring—a structural hallmark shared with the clinical PARP inhibitor Niraparib—dramatically enhances both target affinity and pharmacokinetic properties[2].

This guide objectively compares the utility of 3-PBA-HCl against established alternatives and provides field-proven, self-validating experimental protocols for investigating its synergistic effects with Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors in homologous recombination-deficient (HRD) cancer models.

The Mechanistic Rationale for Synergy

Monotherapy with PARP inhibitors often faces acquired resistance through the restoration of homologous recombination (HR) or the stabilization of replication forks. To counter this, we investigate synthetic lethality by combining PARP inhibition with ATR inhibitors[3].

When 3-PBA-HCl binds to the NAD+ pocket of PARP1, it not only inhibits catalytic activity but traps the PARP protein on DNA at sites of single-strand breaks (SSBs). During the S-phase, DNA replication forks collide with these trapped complexes, converting SSBs into highly toxic double-strand breaks (DSBs)[4]. Normally, the ATR kinase senses this replication stress and activates the G2/M checkpoint to allow for HR repair. By co-administering an ATR inhibitor (e.g., AZD6738/Ceralasertib), we abrogate this checkpoint, forcing the cancer cells into premature mitosis with fragmented DNA—a process known as mitotic catastrophe[3].

Pathway PARP PARP1/2 Enzyme ssDNA Unrepaired ssDNA Breaks PARP->ssDNA Fails to repair Inhibitor 3-PBA-HCl Inhibitor->PARP Inhibits/Traps RepFork Stalled Replication Forks ssDNA->RepFork S-Phase Replication ATR ATR Kinase RepFork->ATR Activates Checkpoint dsDNA Catastrophic dsDNA Breaks RepFork->dsDNA Fork Collapse ATR->dsDNA Checkpoint Failure ATRi ATR Inhibitor ATRi->ATR Inhibits Apoptosis Mitotic Catastrophe dsDNA->Apoptosis Cell Death

Caption: Mechanistic synergy between 3-PBA-HCl and ATR inhibition driving mitotic catastrophe.

Comparative Pharmacological Profile

To establish the utility of 3-PBA-HCl, we must benchmark it against both early-generation tool compounds and current clinical standards. The quantitative data below summarizes their respective profiles based on structural and functional assays[1][2][5].

CompoundPrimary Targetin vitro IC₅₀ (PARP1)PARP Trapping EfficiencyAqueous SolubilityPrimary Use Case
3-Aminobenzamide (3-AB) PARP1/2~30,000 nMVery LowHighEarly-generation in vitro tool
3-PBA-HCl PARP1/2< 10 nMHighVery HighAdvanced preclinical tool compound
Olaparib PARP1/2/35 nMModerate-HighLow-ModerateClinical Standard of Care
Niraparib PARP1/23.8 nMVery HighModerateClinical Standard of Care

Expert Insight: The critical advantage of 3-PBA-HCl in a laboratory setting over clinical-grade Niraparib or Olaparib is its formulation as a hydrochloride salt. Free-base PARP inhibitors often precipitate in standard cell culture media at concentrations above 10 µM, leading to false-negative synergy readouts. The HCl salt ensures complete dissolution across a broad concentration gradient.

Experimental Workflows & Methodologies

To rigorously evaluate the synergistic effects of 3-PBA-HCl, the experimental design must be a self-validating system. This requires internal controls that independently verify drug activity before synergy is calculated.

Protocol 1: High-Throughput Synergy Matrix Screening (Checkerboard Assay)

This protocol quantifies the synergistic interaction between 3-PBA-HCl and an ATR inhibitor (e.g., AZD6738) using the Chou-Talalay Combination Index (CI).

Step-by-Step Methodology:

  • Cell Seeding: Seed BRCA-mutant (e.g., HCC1937) and BRCA-wildtype (e.g., MCF-7) cells at 2,000 cells/well in a 384-well opaque plate. Self-Validation: The inclusion of a BRCA-wildtype line serves as a negative control to ensure the synergy is HRD-dependent.

  • Matrix Dosing: After 24 hours, use an acoustic liquid handler (e.g., Echo 550) to dispense a 6x6 concentration matrix.

    • Axis X: 3-PBA-HCl (0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).

    • Axis Y: AZD6738 (0, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add 10 µL of CellTiter-Glo® reagent per well. Agitate for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Analysis: Calculate the Combination Index (CI) using SynergyFinder or CompuSyn. A CI < 0.8 indicates synergy.

Causality & Expert Insight: Why use acoustic dispensing instead of serial dilution? Acoustic dispensing eliminates DMSO-induced cytotoxicity artifacts by keeping final DMSO concentrations strictly below 0.1%. Furthermore, it prevents the loss of hydrophobic ATR inhibitors to the plastic walls of intermediate dilution plates.

Workflow Seed 1. Cell Seeding (Internal Controls Included) Dose 2. Matrix Dosing (Acoustic Dispensing) Seed->Dose Incubate 3. 72h Incubation (Physiological Conditions) Dose->Incubate Readout 4. Viability Readout (Luminescence) Incubate->Readout Analyze 5. Synergy Analysis (Chou-Talalay CI) Readout->Analyze

Caption: Self-validating high-throughput experimental workflow for synergy matrix screening.

Protocol 2: Mechanistic Validation via High-Content Imaging ( γ H2AX)

To prove that the observed cell death is caused by the hypothesized mechanism (unresolved DNA damage), we must quantify double-strand breaks.

Step-by-Step Methodology:

  • Treatment: Treat cells cultured on glass-bottom 96-well plates with Vehicle, 3-PBA-HCl alone (100 nM), AZD6738 alone (300 nM), and the combination.

  • Fixation & Permeabilization (24 hours post-treatment): Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Staining: Block with 5% BSA for 1 hour. Incubate with primary anti- γ H2AX (Ser139) antibody overnight at 4°C. Wash and apply an AlexaFluor-488 secondary antibody and Hoechst 33342 (nuclear counterstain) for 1 hour.

  • Imaging: Acquire images using a high-content confocal screening system. Quantify the number of γ H2AX foci per nucleus.

Causality & Expert Insight: Why fix the cells at exactly 24 hours? Measuring γ H2AX at 24 hours captures the peak of replication fork collapse before the onset of widespread apoptosis. If measured too late (e.g., 72 hours), the γ H2AX signal will be heavily confounded by apoptotic DNA fragmentation (caspase-activated DNase activity), making it impossible to distinguish primary replication stress from secondary cell death artifacts.

References

  • Title: Niraparib | C19H20N4O | CID 24958200 - PubChem Source: nih.gov URL:[Link]

  • Title: ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines Source: nih.gov URL:[Link]

  • Title: Abstract 337: The PARP inhibitor olaparib is synergistic with the ATR inhibitor AZD6738 in ATM deficient cancer cells Source: aacrjournals.org URL:[Link]

  • Title: Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination Source: acs.org URL:[Link]

  • Title: Blockade of PARP activity attenuates poly(ADP-ribosyl)ation but offers only partial neuroprotection against NMDA-induced cell death in the rat retina Source: nih.gov URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-3-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Piperidin-3-yl)benzamide hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules and established best practices for hazardous waste management to offer a conservative and safety-conscious approach.

Core Directive: A Proactive Stance on Safety

The foundational principle of this guide is to treat 3-(Piperidin-3-yl)benzamide hydrochloride as a hazardous substance. This conservative classification is based on a thorough analysis of its constituent chemical moieties: the benzamide group and the piperidine ring. By understanding the potential hazards of these components, we can establish a robust and self-validating system for its disposal that prioritizes the well-being of laboratory personnel and the environment.

Scientific Integrity & Logic: A Hazard-Based Assessment

A comprehensive hazard assessment is the cornerstone of safe chemical handling and disposal. Lacking a dedicated SDS for 3-(Piperidin-3-yl)benzamide hydrochloride, we must infer its potential hazards from well-characterized, structurally analogous compounds.

  • The Benzamide Moiety: Benzamide and its derivatives are associated with several potential health risks. For instance, Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects[1]. Other related compounds, such as Benzamidine hydrochloride, are known to cause skin and eye irritation[2].

  • The Piperidine Moiety: Piperidine hydrochloride is classified as toxic if swallowed[3]. The piperidine structure is a common feature in many pharmaceuticals and bioactive molecules, and its derivatives can exhibit a range of toxicological properties[4].

Given this information, it is prudent to handle 3-(Piperidin-3-yl)benzamide hydrochloride as a compound that is potentially harmful if ingested, an irritant to the skin and eyes, and may have long-term health effects. Therefore, it should be managed as a hazardous chemical waste.

Essential Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment. This practice minimizes the risk of accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact, as benzamide and piperidine derivatives can cause skin irritation[2].
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect against splashes and airborne particles, as related compounds are known to cause serious eye irritation[2].
Skin and Body A laboratory coat or other protective clothingTo prevent contamination of personal clothing and minimize skin exposure.
Respiratory To be used in a well-ventilated area or under a fume hood.To avoid inhalation of any dust or aerosols, as some related compounds may cause respiratory irritation[2].

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of 3-(Piperidin-3-yl)benzamide hydrochloride is through a licensed and approved hazardous waste disposal service. This ensures adherence to all local, state, and federal regulations.

Step 1: Waste Segregation and Collection
  • Dedicated Waste Stream: Do not mix waste 3-(Piperidin-3-yl)benzamide hydrochloride with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations[5][6].

  • Collection: Collect all waste materials containing 3-(Piperidin-3-yl)benzamide hydrochloride, including unused product, contaminated weighing paper, pipette tips, and gloves, in a designated hazardous waste container[7][8].

Step 2: Containerization
  • Material Compatibility: The waste container must be constructed of a material that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable choices[5][6].

  • Secure Closure: The container must have a securely fitting lid to prevent spills and the release of vapors.

Step 3: Labeling
  • Clear Identification: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-(Piperidin-3-yl)benzamide hydrochloride"

    • Appropriate hazard warnings (e.g., "Harmful if Swallowed," "Skin and Eye Irritant")

    • The accumulation start date

Step 4: Storage
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials such as strong oxidizing agents[6][7]. Access to this area should be restricted to authorized personnel.

Step 5: Final Disposal
  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.

  • Prohibited Actions: Never dispose of 3-(Piperidin-3-yl)benzamide hydrochloride down the drain or in the regular trash[1][6][7]. This can lead to environmental contamination and is a violation of regulatory standards.

Spill Management

In the event of a small spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.

  • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite[5].

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust[2].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be collected and disposed of as hazardous waste[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(Piperidin-3-yl)benzamide hydrochloride.

DisposalWorkflow Disposal Workflow for 3-(Piperidin-3-yl)benzamide Hydrochloride Start Waste Generation PPE Don Appropriate PPE Start->PPE Spill Spill Occurs Start->Spill Segregate Segregate Waste PPE->Segregate Containerize Place in a Labeled, Compatible Container Segregate->Containerize Store Store in a Designated Secure Area Containerize->Store Disposal Arrange for Pickup by Licensed Waste Disposal Store->Disposal End Proper Disposal Disposal->End Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Spill_Cleanup->Containerize

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.